Carnostatine hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4.ClH/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6;/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGVAYBGHFTIP-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnostatine hydrochloride, also known as SAN9812 hydrochloride, is a potent and selective small-molecule inhibitor of carnosinase 1 (CN1), a dipeptidase primarily responsible for the hydrolysis of carnosine. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, a naturally occurring dipeptide with significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, inhibitory kinetics, and the downstream signaling pathways modulated by the subsequent increase in carnosine levels. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Potent and Selective Inhibition of Carnosinase 1 (CN1)
The primary mechanism of action of this compound is its potent and selective inhibition of the enzyme carnosinase 1 (CN1)[1][2][3][4][5]. CN1 is a metalloprotease that catalyzes the hydrolysis of carnosine (β-alanyl-L-histidine) into its constituent amino acids, β-alanine and L-histidine. High CN1 activity in human serum leads to the rapid degradation of carnosine, limiting its therapeutic efficacy[6][7].
This compound acts as a competitive inhibitor of CN1, binding to the active site of the enzyme and preventing the breakdown of carnosine[7][8]. This inhibition leads to a significant increase in the circulating levels of carnosine in both plasma and tissues, such as the kidney[6][7][9]. The hydrochloride salt form of Carnostatine enhances its water solubility and stability, making it suitable for research and potential therapeutic applications[1].
Quantitative Data on CN1 Inhibition
The inhibitory potency of Carnostatine (SAN9812) against human recombinant CN1 has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Condition | Source |
| Ki | 11 nM | Human recombinant CN1 | [1][2][3][4][5][6] |
| IC50 | 18 nM | Human recombinant CN1, with 200 µM carnosine | [1][2][3] |
Downstream Effects: The Therapeutic Potential of Elevated Carnosine
The inhibition of CN1 by this compound and the subsequent elevation of carnosine levels are central to its therapeutic potential, particularly in conditions associated with oxidative stress and inflammation, such as diabetic nephropathy[1][4][6]. Carnosine itself is a multi-functional dipeptide with a range of protective effects.
Signaling Pathways Modulated by Carnosine
Increased carnosine levels resulting from this compound administration can influence multiple signaling pathways:
-
Antioxidant and Anti-inflammatory Pathways: Carnosine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also indirectly exerts antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By activating Nrf2, carnosine enhances the endogenous antioxidant defense system. Furthermore, carnosine has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
-
Anti-glycation Activity: Carnosine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications. It achieves this by reacting with and detoxifying reactive carbonyl species.
The diagram below illustrates the primary mechanism of this compound and the subsequent downstream effects of elevated carnosine.
Caption: Mechanism of Carnostatine HCl and downstream effects of carnosine.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the mechanism of action of this compound.
In Vitro CN1 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on recombinant human CN1.
Materials:
-
Recombinant human Carnosinase 1 (CN1)
-
This compound
-
L-Carnosine (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, recombinant human CN1, and the various concentrations of this compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the L-carnosine substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Quantify the product of the reaction (e.g., histidine) or the remaining substrate using a suitable detection method, such as a colorimetric or fluorometric assay, or by LC-MS.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
The following diagram outlines the workflow for the in vitro CN1 inhibition assay.
Caption: Workflow for the in vitro CN1 inhibition assay.
In Vivo Efficacy Study in a Mouse Model
This protocol describes an in vivo study to evaluate the effect of this compound on circulating CN1 activity and carnosine levels in mice.
Animal Model:
-
Human CN1 transgenic (TG) mice are often used to better mimic the human carnosine metabolism[6].
Materials:
-
This compound
-
L-Carnosine
-
Sterile saline (0.9% NaCl)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
Procedure:
-
Dissolve this compound and L-Carnosine in sterile saline for injection.
-
Administer this compound (e.g., 30 mg/kg) to the mice via subcutaneous (s.c.) injection[6].
-
In a separate group, co-administer this compound and L-Carnosine.
-
Collect blood samples at various time points post-injection (e.g., 1, 2, 4, 8 hours) into EDTA tubes to obtain plasma.
-
At the end of the study, euthanize the mice and harvest tissues of interest (e.g., kidneys).
-
Measure CN1 activity in the plasma samples using an appropriate assay.
-
Quantify carnosine levels in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.
Conclusion
This compound is a potent and selective inhibitor of carnosinase 1. Its mechanism of action, centered on the prevention of carnosine degradation, holds significant promise for therapeutic interventions in diseases characterized by oxidative stress and inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of modulating carnosine metabolism.
References
- 1. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosine retards tumor growth in vivo in an NIH3T3-HER2/neu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Carnostatine Hydrochloride (SAN9812): A Technical Guide for Researchers
An In-depth Examination of a Potent Carnosinase 1 Inhibitor for Diabetic Nephropathy Research
Introduction
Carnostatine hydrochloride, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the degradation of carnosine (β-alanyl-L-histidine).[1][2][3][[“]][5] Carnosine plays a crucial role in protecting tissues from glycoxidative stress, a key pathological factor in diabetic nephropathy.[[“]][6] However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid hydrolysis by high levels of circulating CN1.[[“]][6] this compound offers a promising strategy to overcome this limitation by inhibiting CN1, thereby increasing endogenous and exogenous carnosine levels, particularly in the kidneys.[[“]][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonym | SAN9812 hydrochloride | [1][2] |
| Molecular Formula | C₁₀H₁₇ClN₄O₄ | |
| Molecular Weight | 292.72 g/mol | |
| Mechanism of Action | Potent and selective inhibitor of Carnosinase 1 (CN1) | [1][2][3][[“]][5] |
| Therapeutic Potential | Treatment of diabetic nephropathy (DN) | [1][2][3][7] |
Quantitative Data
In Vitro Inhibitory Activity
| Parameter | Value | Conditions | Reference |
| Kᵢ (human recombinant CN1) | 11 nM | - | [1][2][3][[“]] |
| IC₅₀ (human recombinant CN1) | 18 nM | Carnosine concentration: 200 µM | [1][3] |
In Vivo Efficacy in a Transgenic Mouse Model
| Parameter | Dosage | Effect | Reference |
| CN1 Activity Reduction | 30 mg/kg (subcutaneous) | Sustained reduction in circulating CN1 activity | [1][3][[“]] |
| Carnosine Level Increase | Co-administration with carnosine | Up to 100-fold increase in plasma and kidney carnosine levels | [1][3][[“]] |
Experimental Protocols
While the complete supplementary materials from the primary literature were not accessible, this section provides detailed methodologies for key experiments based on available information and established protocols.
Carnosinase 1 (CN1) Inhibition Assay
This protocol is based on the method described by Teufel et al. (2002) and referenced in the primary literature for SAN9812.
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant CN1.
Materials:
-
Human recombinant CN1
-
This compound (SAN9812)
-
Carnosine (substrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
O-phthaldialdehyde (OPA)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of human recombinant CN1 in PBS. Prepare serial dilutions of this compound in PBS to achieve a range of final concentrations.
-
Reaction Mixture: In a 96-well plate, add the CN1 enzyme solution and the this compound solution (or vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Kₘ value (approximately 190 µM) for IC₅₀ determination.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding TCA solution.
-
Quantification of Histidine: The product of carnosine hydrolysis is histidine. Quantify the amount of histidine produced using the OPA method, which forms a fluorescent adduct with histidine.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
In Vivo Pharmacokinetic and Efficacy Studies in a Human CN1 Transgenic Mouse Model
This protocol describes a general procedure for assessing the in vivo effects of this compound.
Objective: To evaluate the pharmacokinetic profile and efficacy of this compound in reducing circulating CN1 activity and increasing carnosine levels in a relevant animal model.
Animal Model: Human CN1 transgenic (TG) mice. These mice overexpress human CN1, providing a more clinically relevant model for studying CN1 inhibitors.
Materials:
-
This compound (SAN9812)
-
Carnosine
-
Sterile saline solution
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes)
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue homogenization and analysis
Procedure:
-
Animal Acclimatization: Acclimate the human CN1 transgenic mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Pharmacokinetics: Administer a single subcutaneous injection of this compound (e.g., 30 mg/kg) dissolved in sterile saline.
-
Efficacy (Carnosine Levels): Co-administer this compound (30 mg/kg, s.c.) and carnosine.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). Blood can be collected via tail vein or saphenous vein for survival studies, or via cardiac puncture for terminal studies.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest, particularly the kidneys.
-
Sample Processing:
-
Plasma/Serum: Separate plasma or serum from the blood samples for analysis of this compound concentration (for PK) and CN1 activity.
-
Tissue Homogenates: Homogenize the kidney tissue to measure carnosine concentrations.
-
-
Bioanalysis:
-
Carnostatine Concentration: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound in plasma samples.
-
CN1 Activity: Measure CN1 activity in serum samples using the enzymatic assay described above.
-
Carnosine Concentration: Quantify carnosine levels in plasma and kidney homogenates using a suitable analytical method (e.g., HPLC with fluorescence detection).
-
-
Data Analysis:
-
Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.
-
Efficacy: Compare the CN1 activity and carnosine levels in the treated groups to the control group to determine the efficacy of this compound.
-
Visualizations
Signaling Pathway
Caption: Protective mechanism of carnosine in diabetic nephropathy, enhanced by Carnostatine (SAN9812).
Experimental Workflow
References
- 1. Carnosine Activates Cellular Stress Response in Podocytes and Reduces Glycative and Lipoperoxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine and Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Carnosine and its Role in Diabetic Nephropathy. | Pharmakeftiki [pharmakeftiki.hsmc.gr]
Carnostatine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnostatine (B1192597) hydrochloride, also known by its development code SAN9812, is a potent and selective small-molecule inhibitor of carnosinase 1 (CN1).[1][2] CN1 is a dipeptidase responsible for the degradation of carnosine, a naturally occurring dipeptide with demonstrated protective effects against diabetic nephropathy.[1][2] By inhibiting CN1, carnostatine hydrochloride effectively increases the bioavailability of carnosine, offering a promising therapeutic strategy for the treatment of diabetic kidney disease and other conditions linked to glycoxidative stress. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the field of drug discovery and development.
Discovery and Rationale
The discovery of carnostatine was driven by the need to overcome the rapid enzymatic degradation of carnosine in humans, a factor that has limited its therapeutic application. Researchers at Sanofi and various academic institutions identified carnostatine (SAN9812) through the screening of a protease-directed small-molecule library.[2] The hydrochloride salt form of carnostatine is noted for its enhanced water solubility and stability, making it suitable for pharmaceutical development.[3]
The primary target of carnostatine, carnosinase 1 (CN1), is an enzyme that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine. Elevated levels of CN1 activity are associated with an increased risk of developing diabetic nephropathy.[2] Therefore, the inhibition of CN1 presents a logical approach to increase endogenous and exogenously administered carnosine levels, thereby leveraging its protective effects in the kidneys.
Synthesis of this compound
While the detailed, step-by-step synthesis protocol for carnostatine (SAN9812) is described in the supplementary materials of the primary publication by Qiu et al. (2019) in the journal Amino Acids, this supplementary information is not publicly available.[2][4] Based on the available information, the synthesis is a multi-step chemical process. A generalized reaction scheme can be inferred, though specific reagents, reaction conditions, and purification methods are not detailed in the main publication.
Generalized Synthesis Scheme (Inferred):
Caption: Generalized synthetic pathway for this compound.
Biological Activity and Efficacy
Carnostatine is a highly potent and selective inhibitor of human recombinant carnosinase 1. The key quantitative parameters defining its inhibitory activity are summarized in the table below.
| Parameter | Value | Conditions |
| Ki | 11 nM | Human recombinant CN1[1][2] |
| IC50 | 18 nM | Human recombinant CN1, 200 µM carnosine[3] |
In vivo studies using transgenic mice overexpressing human CN1 have demonstrated the efficacy of carnostatine in a physiological setting.
| Study Parameter | Result | Animal Model |
| CN1 Activity Reduction | Sustained reduction in circulating CN1 activity | Human CN1 transgenic mice[1][2] |
| Carnosine Levels (Plasma) | Up to 100-fold increase with co-administration of carnosine | Human CN1 transgenic mice[2] |
| Carnosine Levels (Kidney) | Up to 100-fold increase with co-administration of carnosine | Human CN1 transgenic mice[2] |
Mechanism of Action: Signaling Pathway
The protective effects of this compound in the context of diabetic nephropathy are mediated through its inhibition of carnosinase 1, which in turn leads to increased levels of carnosine. Carnosine then acts to suppress the pathological signaling pathways activated by hyperglycemia. A key pathway implicated in the progression of diabetic kidney disease is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which promotes fibrosis and extracellular matrix deposition.
Caption: Mechanism of action of Carnostatine in diabetic nephropathy.
Experimental Protocols
The following are descriptions of key experimental methodologies adapted from the primary literature.
Carnosinase 1 (CN1) Inhibition Assay
This protocol outlines the method used to determine the inhibitory activity of carnostatine against recombinant human CN1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of carnostatine.
Materials:
-
Recombinant human carnosinase 1 (CN1)
-
Carnosine (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagent for histidine (e.g., o-phthalaldehyde)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a solution of recombinant human CN1 in assay buffer.
-
Prepare serial dilutions of this compound.
-
Add the CN1 solution to the wells of a 96-well microplate.
-
Add the carnostatine dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a solution of carnosine to all wells. The final concentration of carnosine should be close to its Km value (e.g., 200 µM).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid).
-
Add the histidine detection reagent to all wells and incubate to allow for color or fluorescence development.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each carnostatine concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the carnostatine concentration and fitting the data to a sigmoidal dose-response curve.
References
An In-depth Technical Guide to the Biological Activity of Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnostatine (B1192597) hydrochloride, also known as SAN9812, is a potent and selective competitive inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the degradation of carnosine and related histidine-containing dipeptides. By inhibiting CN1, Carnostatine hydrochloride effectively increases the bioavailability of carnosine, a naturally occurring dipeptide with a range of cytoprotective and therapeutic properties. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of diseases associated with reduced carnosine levels, such as diabetic nephropathy.
Core Mechanism of Action
This compound's primary biological activity is the potent and selective inhibition of Carnosinase 1 (CN1).[1][2][3][4][5] CN1 is a metalloenzyme that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine.[6][7] The rapid degradation of carnosine by CN1, particularly in human serum, limits its therapeutic potential.[3][4] this compound acts as a competitive inhibitor of CN1, meaning it binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of carnosine.[3][8] This inhibition leads to a significant increase in the circulating levels and tissue availability of carnosine, thereby potentiating its beneficial effects.[3][4][9] The hydrochloride salt form of Carnostatine generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[1]
Quantitative Data: Inhibitory Potency and Efficacy
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of Carnostatine
| Parameter | Target | Species/Matrix | Value | Conditions | Reference(s) |
| Ki | Recombinant CN1 | Human | 11 nM | - | [1][2][3][4][5] |
| IC50 | Recombinant CN1 | Human | 18 nM | Carnosine concentration of 200 µM | [1][2][3][5][10] |
| IC50 | CN1 | Human Serum | 340 nM | Carnosine concentration of 0.2 mg/ml (880 µM) | [3][11] |
| IC50 | CN1 | Serum from hCN1 Transgenic Mice | 650 nM | Carnosine concentration of 0.2 mg/ml (880 µM) | [3][11] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] Ki (Inhibition constant) is an indication of how potent an inhibitor is.
Table 2: In Vivo Pharmacodynamic Effects of Carnostatine
| Animal Model | Administration | Dosage | Effect | Reference(s) |
| Human CN1 Transgenic (TG) Mice | Subcutaneous (s.c.) | 30 mg/kg | Sustained reduction in circulating CN1 activity. | [1][2][3][4][10] |
| Human CN1 Transgenic (TG) Mice | Co-administration with Carnosine (s.c.) | 30 mg/kg Carnostatine + Carnosine | Up to 100-fold increase in carnosine levels in plasma and kidney compared to untreated CN1-overexpressing mice. | [1][2][3][4][9][10] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Carnostatine Action
The mechanism of action of this compound is indirect. It does not directly modulate a signaling pathway but rather enables the downstream effects of carnosine by preventing its degradation. Carnosine itself has a multitude of biological effects, including antioxidant, anti-inflammatory, and anti-glycating activities.
Caption: Mechanism of Carnostatine action.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a transgenic mouse model overexpressing human CN1.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, primarily based on the work by Qiu J, et al. (2019).[1]
In Vitro CN1 Inhibition Assay (Recombinant Human CN1)
-
Enzyme and Substrate Preparation: Recombinant human CN1 is expressed and purified. A stock solution of carnosine is prepared in the appropriate assay buffer.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain a physiological pH (e.g., pH 7.5-8.5).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
In a microplate, add the assay buffer, recombinant human CN1, and varying concentrations of this compound.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Km value (e.g., 200 µM) for IC50 determination.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction, for example, by adding an acid or by heat inactivation.
-
-
Detection: The amount of carnosine hydrolyzed or the amount of product (e.g., histidine) formed is quantified. This can be done using various methods, such as HPLC or a colorimetric assay (e.g., ninhydrin-based).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve. For Ki determination, the assay is performed at multiple substrate concentrations.
In Vivo Pharmacodynamic Study in hCN1 Transgenic Mice
-
Animal Model: Human carnosinase (CNDP1) transgenic mice are used. These mice overexpress human CN1, providing a relevant model for studying inhibitors of the human enzyme.
-
Drug Formulation and Administration: this compound is dissolved in a sterile vehicle, such as 0.9% saline. The solution is administered to the mice via subcutaneous injection at a specified dose (e.g., 30 mg/kg). For co-administration studies, carnosine is also dissolved in a suitable vehicle and administered.
-
Blood and Tissue Collection:
-
Blood samples are collected at various time points post-administration (e.g., pre-dose, and at 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Serum or plasma is prepared from the blood samples.
-
At the end of the study, animals are euthanized, and tissues of interest (e.g., kidneys) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
-
Measurement of CN1 Activity in Serum:
-
Serum samples are incubated with a known concentration of carnosine in an appropriate buffer at 37°C.
-
The reaction is stopped, and the amount of carnosine degradation is quantified, typically by measuring the release of histidine using an HPLC-based method.
-
CN1 activity is expressed as the amount of substrate hydrolyzed per unit of time per volume of serum (e.g., µmol/ml/h).
-
-
Measurement of Carnosine Levels in Plasma and Kidney:
-
Plasma samples are processed to precipitate proteins.
-
Kidney tissue is homogenized in a suitable buffer, and the homogenate is cleared by centrifugation.
-
Carnosine concentrations in the processed plasma and kidney homogenate supernatants are determined using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The effect of this compound on CN1 activity and carnosine levels is compared between the treated and vehicle control groups using appropriate statistical tests.
Selectivity and Preclinical Profile
Carnostatine (SAN9812) has demonstrated high selectivity for CN1. When tested against a panel of 33 different receptors, channels, transporters, and enzymes at a concentration of 10 µM, it was found to be inactive, indicating that it does not have a broad spectrum of biological activities.[3] The compound is reported to be very stable in human, rat, and mouse liver microsomes and shows moderate clearance in primary human hepatocytes.[3]
Conclusion
This compound is a potent and selective inhibitor of carnosinase 1. Its ability to prevent the degradation of carnosine and subsequently increase its levels in plasma and target tissues has been demonstrated in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for conditions such as diabetic nephropathy and other disorders where carnosine deficiency is implicated. Further investigation into its oral bioavailability and long-term efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. d-nb.info [d-nb.info]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Carnostatine Hydrochloride: A Technical Guide to a Potent CN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carnostatine (B1192597) hydrochloride, a potent and selective inhibitor of Carnosinase 1 (CN1). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes its role in relevant biological pathways.
Introduction to Carnostatine Hydrochloride and CN1
Carnostatine, also known by its development code SAN9812, is a small molecule inhibitor of carnosinase 1 (CN1), a dipeptidase primarily responsible for the hydrolysis of carnosine (β-alanyl-L-histidine) and homocarnosine. The hydrochloride salt of carnostatine is typically used to enhance its water solubility and stability.
CN1 is a metallopeptidase belonging to the M20 family. In humans, it is expressed in the brain and secreted into the serum and cerebrospinal fluid, where it rapidly degrades circulating carnosine. This rapid degradation has posed a challenge for therapeutic strategies aimed at leveraging the protective effects of carnosine, particularly in conditions like diabetic nephropathy. Carnosine itself has demonstrated antioxidant, anti-inflammatory, and anti-glycation properties. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, making it a promising therapeutic agent for diseases associated with reduced carnosine levels or increased CN1 activity.
Quantitative Data
The inhibitory potency and kinetic parameters of carnostatine and related compounds are summarized below.
| Compound | Target | Parameter | Value | Conditions | Reference(s) |
| Carnostatine (SAN9812) | Human Recombinant CN1 | K_i | 11 nM | - | |
| Human Recombinant CN1 | IC_50 | 18 nM | 200 µM carnosine | ||
| Human Recombinant CN1 | IC_50 | 10 nM | 100 µM carnosine | ||
| Human Recombinant CN1 | IC_50 | 54 nM | 1000 µM carnosine | ||
| CN1 in Human Serum | IC_50 | 340 nM | 880 µM carnosine | ||
| CN1 in hCN1 Transgenic Mouse Serum | IC_50 | 650 nM | 880 µM carnosine | ||
| Carnosine | Human Recombinant CN1 | K_m | 190 µM | - | |
| Bestatin | Human CN2 | IC_50 | 7 nM | - | |
| Aminopeptidase N | IC_50 | 16.9 µM | - | ||
| Aminopeptidase B | IC_50 | 0.05 µg/ml | - | ||
| Leucine Aminopeptidase | IC_50 | 0.01 µg/ml | - |
Signaling Pathways
The inhibition of CN1 by this compound has significant implications for signaling pathways involved in cellular protection, particularly in the context of diabetic nephropathy.
Carnosine Metabolism and CN1 Inhibition
This pathway illustrates the synthesis and degradation of carnosine and the point of intervention by this compound.
Protective Effects of Carnosine in Diabetic Nephropathy
By preventing the degradation of carnosine, this compound potentiates its protective effects against key pathological pathways in diabetic nephropathy.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro CN1 Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on recombinant human CN1.
Materials:
-
Recombinant human CN1
-
Carnosine (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of carnosine in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create serial dilutions in the assay buffer to generate a range of inhibitor concentrations.
-
Dilute the recombinant human CN1 to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (or solvent for control), and the enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the carnosine substrate solution to all wells. The final concentration of carnosine should be close to its K_m value (e.g., 200 µM).
-
The hydrolysis of carnosine can be monitored by measuring the formation of histidine. A common method involves derivatizing the liberated histidine with o-phthaldialdehyde (OPA), which fluoresces and can be detected using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC_50 value.
-
To determine the mode of inhibition and the K_i value, the assay can be performed with varying concentrations of both the substrate and the inhibitor.
-
In Vivo Efficacy in a Transgenic Mouse Model
This protocol outlines the in vivo assessment of this compound's ability to inhibit CN1 activity and increase carnosine levels in human CN1 transgenic mice.
Materials:
-
Human CN1 transgenic mice
-
This compound
-
Carnosine
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
-
Analytical equipment for carnosine quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer this compound to the mice via subcutaneous injection at a dose of 30 mg/kg.
-
In studies assessing the combined effect, a bolus of carnosine (e.g., 200 mg) can be co-administered.
-
A control group should receive the vehicle only.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 4 and 8 hours) to measure plasma carnosine levels and CN1 activity.
-
At the end of the study, euthanize the animals and harvest kidneys to determine tissue carnosine concentrations.
-
-
Sample Processing and Analysis:
-
Plasma: Separate plasma from whole blood by centrifugation. CN1 activity in the plasma can be measured using an assay similar to the in vitro protocol described above. Plasma carnosine levels are typically quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Kidney Tissue: Homogenize the kidney tissue and extract carnosine. Quantify the carnosine concentration using LC-MS/MS and normalize to the total protein content of the tissue homogenate.
-
-
Data Analysis:
-
Compare the CN1 activity and carnosine levels in the plasma and kidney tissue between the carnostatine-treated group and the control group using appropriate statistical tests.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective inhibitor of CN1. By preventing the degradation of carnosine, it offers a promising therapeutic strategy for conditions such as diabetic nephropathy, where the protective effects of carnosine are beneficial. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CN1 inhibition and related therapeutic areas.
The Role of Carnostatine Hydrochloride in Diabetic Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, necessitating novel therapeutic strategies. Carnostatine hydrochloride, also known as SAN9812, is emerging as a promising agent. It functions as a potent and selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine. By inhibiting CN1, this compound effectively increases circulating and renal concentrations of carnosine, which in turn exerts renoprotective effects through its anti-inflammatory, antioxidant, and anti-glycation properties. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of diabetic nephropathy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction: The Carnosine-Carnosinase System in Diabetic Nephropathy
Diabetic nephropathy is a major microvascular complication of diabetes, characterized by progressive damage to the kidneys.[1][2][3] The pathophysiology of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[4]
Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant, anti-inflammatory, and anti-glycation properties.[4][5] Studies have shown that carnosine can ameliorate renal injury in animal models of DN.[1][5] However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid degradation by the enzyme carnosinase 1 (CN1), which is present in high concentrations in human serum.[6][7]
Polymorphisms in the CNDP1 gene, which encodes for CN1, that lead to reduced enzyme activity have been associated with a lower risk of developing diabetic nephropathy.[4][5] This observation provides a strong rationale for the development of CN1 inhibitors as a therapeutic strategy for DN.
This compound (SAN9812) is a potent and selective inhibitor of CN1.[6][7] By preventing the breakdown of carnosine, this compound aims to elevate endogenous carnosine levels, thereby harnessing its natural protective effects against the progression of diabetic nephropathy.[6][7]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of carnosinase 1. This leads to an increase in the bioavailability of carnosine, which then mitigates the pathological processes of diabetic nephropathy through multiple downstream pathways.
Inhibition of Carnosinase 1 (CN1)
Carnostatine (SAN9812) has been identified as a potent and highly selective inhibitor of CN1, with a Ki of 11 nM.[6][7] Its inhibitory action leads to a significant increase in carnosine concentrations in both plasma and kidney tissue.[6][7]
Downstream Effects Mediated by Elevated Carnosine Levels
The elevated levels of carnosine resulting from CN1 inhibition by this compound are responsible for the observed renoprotective effects. These include:
-
Anti-inflammatory Effects: Carnosine has been shown to reduce inflammation in the kidneys of diabetic mice. One of the key mechanisms is its ability to target and upregulate Glycine N-methyltransferase (GNMT), an enzyme that plays a role in mediating renal inflammation and fibrosis.[1][2]
-
Antioxidant Activity: Carnosine is a powerful antioxidant that can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key driver of cellular damage in diabetic nephropathy.[1] It can also increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[8]
-
Anti-glycation Properties: Carnosine can inhibit the formation of advanced glycation end products (AGEs), which contribute to the structural and functional alterations in the diabetic kidney.[4]
-
Modulation of Signaling Pathways:
-
TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine in diabetic nephropathy. Carnosine has been shown to inhibit the synthesis of TGF-β, thereby reducing renal fibrosis.[9][10][11]
-
AKT/mTOR Pathway: Carnosine has been found to protect against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in renal tissue.[8][12]
-
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies related to Carnostatine and carnosine in the context of diabetic nephropathy.
Table 1: In Vitro and In Vivo Potency of Carnostatine (SAN9812)
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 11 nM | Human recombinant CN1 | [6][7] |
| IC50 (100 µM carnosine) | 10 nM | Human recombinant CN1 | [7] |
| IC50 (1000 µM carnosine) | 54 nM | Human recombinant CN1 | [7] |
| In Vivo Dose | 30 mg/kg (subcutaneous) | Human CN1 transgenic mice | [6][7] |
| Effect on Plasma Carnosine | Up to 100-fold increase | Human CN1 transgenic mice | [6][7] |
| Effect on Kidney Carnosine | ~10-fold increase vs. wildtype | Human CN1 transgenic mice | [6] |
Table 2: Effects of Carnosine Supplementation in Clinical and Preclinical Models of Diabetic Nephropathy
| Parameter | Treatment Group | Control/Placebo Group | % Change / p-value | Model | Reference |
| Urinary TGF-β | -17.8% from baseline | +16.9% from baseline | p < 0.05 (between groups) | Human (T2DM with DN) | [9][10][11] |
| HbA1c | Significantly reduced | No significant change | p < 0.05 | BTBR ob/ob mice | [13] |
| Albuminuria | Reduced | Unchanged | - | BTBR ob/ob mice | [13] |
| Serum Creatinine (B1669602) | Alleviated | Increased | - | STZ-induced diabetic rats | [1] |
| Blood Urea (B33335) Nitrogen (BUN) | Alleviated | Increased | - | STZ-induced diabetic rats | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound-mediated increases in carnosine.
Caption: Mechanism of action of this compound in diabetic nephropathy.
Caption: Carnosine-mediated inhibition of the TGF-β signaling pathway.
Experimental Workflows
Caption: In vivo experimental workflow for assessing Carnostatine efficacy.
Experimental Protocols
In Vivo Inhibition of CN1 by Carnostatine (SAN9812)
-
Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background, which express human CN1.[7]
-
Treatment Groups:
-
hCN1 transgenic mice (control)
-
hCN1 transgenic mice + Carnosine
-
hCN1 transgenic mice + Carnosine + SAN9812 (30 mg/kg)
-
-
Administration: SAN9812 was administered subcutaneously.[6][7]
-
Sample Collection: Blood and kidney samples were collected at various time points post-administration.
-
Analysis:
-
CN1 Activity Assay: Serum CN1 activity was measured using a fluorescence-based assay.
-
Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were determined using liquid chromatography-mass spectrometry (LC-MS).[13]
-
Evaluation of Carnosine in a Diabetic Nephropathy Mouse Model
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1 diabetes and associated nephropathy.[1]
-
Treatment Groups:
-
Control mice
-
Diabetic mice (STZ-induced)
-
Diabetic mice + Carnosine (1 g/kg body weight, daily)
-
-
Duration: 12 weeks.
-
Parameters Measured:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.
-
Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and tubulointerstitial damage.
-
Inflammatory and Fibrotic Markers: Expression of proteins such as COL-I, α-SMA, and fibronectin were measured by Western blotting or immunohistochemistry.
-
GNMT Expression: Measured in renal tissues to assess the impact of carnosine on this target.[1][2]
-
Human Clinical Trial of Carnosine Supplementation
-
Study Design: A double-blind, randomized, placebo-controlled trial.[9][10][11]
-
Participants: 40 patients with type 2 diabetic nephropathy and albuminuria (30-299 mg/day).[9][10]
-
Intervention:
-
Carnosine (2 g/day ) for 12 weeks.
-
Placebo for 12 weeks.
-
-
Primary Outcome: Change in urinary TGF-β levels.
-
Analysis:
Conclusion and Future Directions
This compound represents a targeted and promising therapeutic approach for the treatment of diabetic nephropathy. By specifically inhibiting carnosinase 1, it elevates the levels of endogenous carnosine, a dipeptide with potent renoprotective properties. The mechanism involves the mitigation of inflammation, oxidative stress, and fibrosis through the modulation of key signaling pathways such as TGF-β and AKT/mTOR, and interaction with targets like GNMT.
The preclinical data for Carnostatine are compelling, demonstrating its ability to significantly increase carnosine bioavailability. Furthermore, clinical trials with carnosine supplementation have provided proof-of-concept for the benefits of elevated carnosine levels in patients with DN.
Future research should focus on long-term studies in relevant animal models of diabetic nephropathy to fully elucidate the chronic effects of Carnostatine treatment. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound as a novel therapy to prevent or slow the progression of diabetic nephropathy in humans.
References
- 1. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine alleviates diabetic nephropathy by targeting GNMT, a key enzyme mediating renal inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic nephropathy – complications and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnosine and Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. [Carnosine protects against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in the renal tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Effect of Oral carnosine supplementation on urinary TGF-β in diabetic nephropathy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Oral carnosine supplementation on urinary TGF-β in diabetic nephropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnosine protects against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in the renal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
Understanding Carnosinase 1 (CN1) Inhibition: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Carnosinase 1 (CN1) inhibition for researchers, scientists, and drug development professionals. CN1, a metalloprotease, is a key enzyme in the hydrolysis of carnosine and other histidine-containing dipeptides. Its role in various pathological conditions, particularly diabetic nephropathy, has made it a significant target for therapeutic intervention. This document outlines the function of CN1, details on its inhibition, experimental protocols for studying inhibitors, and the signaling pathways involved.
Introduction to Carnosinase 1 (CN1)
Carnosinase 1 (CN1), also known as serum carnosinase, is a dipeptidase primarily found in the serum and cerebrospinal fluid of higher primates. It belongs to the M20 metalloprotease family and plays a crucial role in the breakdown of carnosine (β-alanyl-L-histidine) into its constituent amino acids, β-alanine and L-histidine. Carnosine itself is a bioactive dipeptide with antioxidant, anti-inflammatory, and anti-glycation properties. The rapid degradation of carnosine by CN1 limits its therapeutic potential, making the inhibition of CN1 a promising strategy to enhance carnosine's beneficial effects.
Elevated CN1 activity has been associated with several pathological conditions, including diabetic nephropathy, neurological disorders, and cardiovascular diseases. Conversely, lower CN1 activity has been shown to be protective against the development of diabetic nephropathy[1]. This has spurred significant interest in the discovery and development of potent and selective CN1 inhibitors.
Mechanisms of CN1 Inhibition
CN1 inhibition can be achieved through different mechanisms, primarily competitive and allosteric inhibition.
-
Competitive Inhibition: Competitive inhibitors bind to the active site of CN1, preventing the substrate (carnosine) from binding. These inhibitors often share structural similarities with the natural substrate.
-
Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency[2].
Quantitative Data on CN1 Inhibitors
A number of compounds have been identified and characterized as inhibitors of CN1. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the quantitative data for some of the key CN1 inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/Enzyme Source | Reference |
| Carnostatine (SAN9812) | Competitive | 18 nM (at 200 µM carnosine) | 11 nM | Human recombinant CN1 | [3] |
| Bestatin | Competitive | Not specified | 0.5 nM | Human tissue carnosinase | [3] |
| Cysteine | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |
| Reduced Glutathione (GSH) | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |
| N-acetylcysteine | Allosteric | Not specified | Not specified | Recombinant human CN1 | [2] |
Experimental Protocols
Recombinant Human CN1 Expression and Purification
A reliable source of active enzyme is crucial for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant human CN1.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the human CNDP1 gene and clone it into a suitable expression vector (e.g., a mammalian expression vector with a His-tag for purification).
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., CHO or HEK293 cells) and transfect the cells with the expression vector.
-
Protein Expression: Induce protein expression according to the specific vector system used.
-
Harvesting and Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the recombinant protein.
-
Purification: Purify the recombinant CN1 using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity and Concentration Determination: Assess the purity of the purified protein using SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.
Carnosinase 1 Activity Assay
The activity of CN1 is typically measured by quantifying the amount of histidine produced from the hydrolysis of carnosine. The o-phthalaldehyde (B127526) (OPA) method is a sensitive and widely used technique for this purpose[4].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Solution: Prepare a stock solution of L-carnosine in the assay buffer.
-
OPA Reagent: Prepare the OPA reagent by dissolving o-phthalaldehyde in a suitable solvent, often in the presence of a thiol-containing compound like 2-mercaptoethanol.
-
Enzyme Solution: Dilute the purified recombinant CN1 to the desired concentration in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microplate well, add the assay buffer, substrate solution, and enzyme solution.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
-
Histidine Quantification:
-
Add the OPA reagent to the reaction mixture.
-
Incubate at room temperature for a short period to allow the derivatization reaction to complete.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 340 nm and 455 nm, respectively).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-histidine.
-
Calculate the concentration of histidine produced in the enzymatic reaction from the standard curve.
-
Express the enzyme activity in appropriate units (e.g., µmol of histidine produced per minute per mg of enzyme).
-
CN1 Inhibitor Screening Assay
This protocol outlines a general procedure for screening potential CN1 inhibitors.
Protocol:
-
Compound Preparation: Prepare a library of test compounds at various concentrations.
-
Assay Setup:
-
In a microplate, add the assay buffer, enzyme solution, and the test compound.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
-
Initiate Reaction: Add the substrate solution to start the enzymatic reaction.
-
Incubation and Termination: Incubate the reaction and stop it as described in the activity assay protocol.
-
Quantification and Analysis:
-
Quantify the amount of histidine produced using the OPA method.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualization
CN1 activity and carnosine levels are implicated in several signaling pathways, particularly those related to diabetic nephropathy and oxidative stress.
Experimental Workflow for CN1 Inhibitor Discovery
The discovery of novel CN1 inhibitors typically follows a structured workflow, from initial high-throughput screening to the characterization of lead compounds.
References
- 1. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazolopyrimidone derivatives as potent PDE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnostatine Hydrochloride: A Technical Guide to Elevating Carnosine Levels through Targeted Carnosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnosine, an endogenous dipeptide with significant therapeutic potential, is rapidly degraded in humans by the enzyme carnosinase 1 (CN1). This rapid degradation curtails its systemic bioavailability and therapeutic efficacy. Carnostatine (B1192597) hydrochloride (also known as SAN9812 hydrochloride) is a potent and selective inhibitor of CN1. By inhibiting CN1, carnostatine hydrochloride effectively prevents the breakdown of carnosine, leading to a significant and sustained increase in its plasma and tissue concentrations. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic applications of this compound for conditions where elevated carnosine levels are desirable, such as diabetic nephropathy.
Introduction
Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various tissues, including skeletal muscle and the brain. It possesses a range of physiological functions, including antioxidant, anti-inflammatory, and anti-glycating properties. Despite its therapeutic promise, the clinical application of exogenous carnosine in humans is hampered by its rapid hydrolysis in the serum by carnosinase 1 (CN1), a dipeptidase that cleaves carnosine into its constituent amino acids, β-alanine and L-histidine.
This compound (SAN9812 hydrochloride) has emerged as a key investigational compound designed to overcome this limitation. It is a potent and highly selective competitive inhibitor of CN1. By blocking the enzymatic activity of CN1, this compound preserves circulating carnosine, thereby augmenting its bioavailability and enabling it to exert its therapeutic effects. This guide delves into the technical details of this compound, providing a comprehensive resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of carnosinase 1 (CN1).[1][2] CN1 is a metalloenzyme responsible for the hydrolysis of carnosine in the serum. This compound acts as a competitive inhibitor, binding to the active site of CN1 and preventing the binding and subsequent degradation of its substrate, carnosine.[1] This inhibition leads to a significant increase in the circulating levels of carnosine.
Signaling Pathway of Carnosine Metabolism and this compound Intervention
The following diagram illustrates the synthesis and degradation of carnosine and the point of intervention for this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound (SAN9812).
Table 1: In Vitro Inhibitory Activity of this compound (SAN9812)
| Parameter | Value | Species/System | Carnosine Concentration | Reference |
| Ki | 11 nM | Human recombinant CN1 | - | [1][2] |
| IC50 | 18 nM | Human recombinant CN1 | 200 µM | [3] |
| IC50 | 10 nM | Human recombinant CN1 in PBS | 100 µM | [1][4] |
| IC50 | 54 nM | Human recombinant CN1 in PBS | 1000 µM | [1][4] |
| IC50 | 340 nM | Human serum | 880 µM | [4] |
| IC50 | 650 nM | Serum from hCN1 transgenic mice | 880 µM | [4] |
Table 2: Preclinical In Vivo Efficacy of this compound (SAN9812) in hCN1 Transgenic Mice
| Parameter | Treatment Group | Result | Time Point | Reference |
| Serum CN1 Activity Inhibition | 30 mg/kg s.c. SAN9812 | >90% reduction | Sustained for >8 hours | [5] |
| Plasma Carnosine Levels | 200 mg carnosine + 30 mg/kg s.c. SAN9812 | Up to 100-fold increase vs. untreated hCN1 mice | 4 hours post-injection | [1][2][5] |
| Kidney Carnosine Concentration | 200 mg carnosine + 30 mg/kg s.c. SAN9812 | ~100-fold increase vs. untreated hCN1 mice (3.5 ± 2.3 nmol/mg vs. 0.034 ± 0.028 nmol/mg) | 8 hours post-injection | [5] |
Table 3: Summary of ADME/PK Profile of this compound (SAN9812)
| Parameter | Observation | Species/System | Reference |
| Microsomal Stability | Very stable | Human, rat, and mouse liver microsomes | [1] |
| Hepatocyte Clearance | Moderate clearance | Primary human hepatocytes | [1] |
| Oral Absorption Potential | Moderate | Caco-2 permeability assay | [1] |
Experimental Protocols
In Vitro Carnosinase 1 (CN1) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on CN1. The assay measures the amount of histidine liberated from the enzymatic hydrolysis of carnosine. The liberated histidine is derivatized with o-phtaldialdehyde (OPA) to produce a fluorescent product.
Materials:
-
Recombinant human Carnosinase 1 (CN1)
-
Carnosine
-
This compound (or other test inhibitors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
o-phtaldialdehyde (OPA) reagent (dissolved in a suitable buffer with a thiol, such as 2-mercaptoethanol)
-
Trichloroacetic acid (TCA) solution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~455-460 nm)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CN1 in PBS.
-
Prepare serial dilutions of this compound in PBS to generate a concentration-response curve.
-
-
Reaction Setup:
-
In a 96-well microplate, add the CN1 enzyme solution to each well.
-
Add the various concentrations of this compound or vehicle control (PBS) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a pre-warmed carnosine solution to each well. The final concentration of carnosine should be close to its Km for CN1 (approximately 190 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) to each well to precipitate the enzyme.
-
-
Derivatization and Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant containing the liberated histidine to a new 96-well black microplate.
-
Add the OPA reagent to each well and incubate in the dark at room temperature for a short period (e.g., 2-5 minutes) to allow for the derivatization reaction to complete.
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of histidine to quantify the amount of histidine produced in the enzymatic reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Preclinical Studies and Potential Therapeutic Applications
Preclinical studies in a transgenic mouse model overexpressing human CN1 have demonstrated the in vivo efficacy of this compound. Subcutaneous administration of 30 mg/kg of this compound resulted in a sustained reduction of circulating CN1 activity.[2] When co-administered with carnosine, this led to a dramatic increase in carnosine concentrations in both plasma and, importantly, in the kidney.[1][2][5]
The ability of this compound to increase renal carnosine levels is of particular therapeutic interest for diabetic nephropathy . Carnosine has been shown to have protective effects in rodent models of diabetic nephropathy. Therefore, by elevating renal carnosine concentrations, this compound presents a potential therapeutic strategy for this condition.[2] As of the writing of this guide, there are no registered clinical trials specifically for this compound; however, several trials have investigated the effects of carnosine supplementation for diabetes and related cardiovascular risk factors.
Conclusion
This compound is a potent and selective inhibitor of carnosinase 1 that effectively increases the systemic and tissue levels of carnosine. The preclinical data strongly support its potential as a therapeutic agent, particularly for conditions like diabetic nephropathy where carnosine's protective effects are well-documented. This technical guide provides a foundational resource for researchers and drug development professionals to further investigate the pharmacological properties and clinical potential of this compound. The detailed methodologies and summarized data herein should facilitate the design of future studies aimed at translating the promise of carnosine potentiation into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnostatine hydrochloride, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2] CN1 is a dipeptidase primarily responsible for the hydrolysis of carnosine, an endogenous dipeptide with significant antioxidant, anti-inflammatory, and anti-aggregant properties.[3] The rapid degradation of carnosine by CN1 in human serum limits its therapeutic potential. This compound, by inhibiting CN1, effectively increases the bioavailability of carnosine in plasma and tissues, offering a promising therapeutic strategy for conditions like diabetic nephropathy.[2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound acts as a direct competitive inhibitor of Carnosinase 1 (CN1). By binding to the active site of the CN1 enzyme, it prevents the proteolytic cleavage of its substrate, carnosine. This inhibition leads to an accumulation of carnosine, which can then exert its protective biological effects.
References
Application Note: A Proposed HPLC Method for the Determination of Carnosine in the Presence of Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a range of physiological functions, including antioxidant and pH-buffering activities.[1] Its therapeutic potential is under investigation for various conditions. However, the in vivo efficacy of carnosine is limited by its rapid hydrolysis by the enzyme carnosinase (CN1).[2][3] Carnostatine (B1192597) hydrochloride (SAN9812 hydrochloride) is a potent and selective inhibitor of CN1, with a Ki of 11 nM for human recombinant CN1.[4][5][6] By inhibiting CN1, carnostatine is expected to increase the bioavailability and therapeutic window of carnosine.[3]
The development of formulations and the execution of pharmacokinetic and pharmacodynamic studies involving the co-administration of carnosine and carnostatine necessitate a reliable analytical method to quantify carnosine concentrations. HPLC is a powerful and widely used technique for the analysis of peptides and small molecules.[7][8][9] This application note details a proposed RP-HPLC method that can serve as a robust starting point for the separation and quantification of carnosine in the presence of carnostatine hydrochloride.
Proposed HPLC Method Parameters
The following table summarizes proposed and literature-based HPLC parameters for the analysis of carnosine. These parameters can be adapted and optimized for the simultaneous analysis of carnosine and this compound.
| Parameter | Proposed/Example Method | Literature Method 1[10][11] | Literature Method 2[12] | Literature Method 3 (for Dipeptides)[13] |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Kromasil NH2 column (200 mm x 4.6 mm, 5 µm) | C18 column (250 mm x 4.6 mm, 5 µm) | RSpak DE-613 (reversed-phase) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acetonitrile (B52724)/Methanol/40 mM K2HPO4 (pH 6.3) (44:56) | Dipotassium dihydrogen orthophosphate buffer | Acetonitrile/Water with 0.1% TFA |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | - | Acetonitrile | - |
| Gradient | Gradient elution (e.g., 5-95% B over 20 min) | Isocratic | Isocratic (80:20 Buffer:Acetonitrile) | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Column Temperature | 35 °C | 35 °C | Ambient | Not Specified |
| Detection Wavelength | 210 nm or 215 nm | 210 nm | 215 nm | Not Specified |
| Injection Volume | 10 - 20 µL | Not Specified | Not Specified | Not Specified |
Experimental Protocol
This section provides a detailed protocol for the proposed HPLC method.
1. Materials and Reagents
-
Carnosine reference standard
-
This compound (for retention time determination)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA), analytical grade
-
Phosphate buffer salts (if using a phosphate-based mobile phase)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL Carnosine): Accurately weigh 10 mg of carnosine reference standard and dissolve it in 10 mL of mobile phase A in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
This compound Solution: Prepare a separate solution of this compound (e.g., 10 µg/mL) in mobile phase A to determine its retention time.
4. Sample Preparation
-
The sample preparation will depend on the matrix (e.g., formulation, plasma, tissue homogenate).
-
For simple aqueous formulations: Dilute the sample with mobile phase A to fall within the calibration curve range.
-
For complex matrices: Protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant is a common approach. Solid-phase extraction (SPE) may be necessary for cleaner samples and to concentrate the analytes.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
5. Chromatographic Analysis
-
Set up the HPLC system with the proposed parameters (refer to the table).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of carnosine against its concentration for the working standard solutions.
-
Determine the concentration of carnosine in the samples by interpolating their peak areas from the calibration curve.
-
The retention time of the this compound peak should be determined from its individual injection to ensure it does not co-elute with carnosine or any other components of interest.
Method Development and Validation Considerations
The proposed method serves as a starting point. For routine use, especially in a regulated environment, the method must be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of carnosine from carnostatine and any degradation products or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity range of 9.8 to 98 mg·L-1 with a correlation coefficient (r) of 0.9998 has been reported for a carnosine HPLC method.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. An average recovery of 100.5% with a Relative Standard Deviation (RSD) of 1.0% has been achieved in a carnosine assay.[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. An LOD of 1 ng (S/N=3) has been reported for an HPLC method for L-carnosine.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing and validating the HPLC method.
Signaling Pathway and Experimental Workflow Diagrams
While this application note focuses on an analytical method rather than a biological signaling pathway, the principles of clear, logical diagrams are crucial. The following is an example of a DOT script for a hypothetical experimental workflow involving the compounds.
Conclusion
This application note provides a foundational HPLC method and a clear workflow for researchers engaged in the study of carnosine and its stabilization by this compound. While the proposed method is based on established principles for dipeptide analysis, it is imperative that the method is thoroughly optimized and validated for the specific application and sample matrix to ensure accurate and reliable results. The provided diagrams offer a visual representation of the logical steps involved in both method development and the broader experimental context.
References
- 1. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carnostatine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. shodex.com [shodex.com]
Carnostatine Hydrochloride Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Carnostatine (B1192597) Hydrochloride for in vivo animal studies. Carnostatine hydrochloride is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase that hydrolyzes carnosine.[1][2][3] By inhibiting CN1, this compound increases the bioavailability of carnosine, which has shown therapeutic potential in models of diabetic nephropathy and other conditions associated with high carnosinase activity.[1][2]
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇ClN₄O₄ | [3] |
| Molecular Weight | 292.72 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Water: ≥ 200 mg/mL | |
| DMSO: 250 mg/mL (ultrasonic) | [4] | |
| PBS (pH 7.4): Soluble | [5] | |
| Mechanism of Action | Selective inhibitor of Carnosinase 1 (CN1) | [1][2][3] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years. Store sealed and protected from light and moisture. | |
| Storage (in Solvent) | -20°C for 1 month, -80°C for 6 months. |
Formulation Protocols
Proper formulation is critical for ensuring accurate dosing and obtaining reliable results in animal studies. The following protocols detail the preparation of this compound for intravenous, subcutaneous, and oral gavage administration.
Injectable Formulations (Intravenous and Subcutaneous)
Vehicle Selection: Sterile phosphate-buffered saline (PBS) at pH 7.4 or sterile 0.9% sodium chloride (NaCl) solution are recommended vehicles for injectable formulations of this compound.[5]
Protocol for Preparation of a 10 mg/mL Sterile Solution:
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or sterile 0.9% NaCl solution
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Laminar flow hood (recommended for maintaining sterility)
-
-
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Transfer the weighed this compound powder into a sterile vial.
-
Add the calculated volume of sterile PBS (pH 7.4) or 0.9% NaCl solution to the vial.
-
Gently vortex the vial until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile vial.
-
Label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.
-
It is recommended to use freshly prepared solutions. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer storage, stability studies should be performed.
-
Dosage Preparation Table for a 25g Mouse:
| Administration Route | Recommended Dose (mg/kg) | Stock Solution (mg/mL) | Injection Volume (µL) |
| Intravenous (i.v.) | 3 | 1 | 75 |
| Subcutaneous (s.c.) | 30 | 10 | 75 |
Oral Gavage Formulation
Due to its high water solubility, this compound can be formulated in sterile water for oral gavage.
Protocol for Preparation of a 20 mg/mL Oral Solution:
-
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile conical tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and sterile water. For example, to prepare 5 mL of a 20 mg/mL solution, weigh out 100 mg of this compound.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the calculated volume of sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Label the container with the compound name, concentration, vehicle, and preparation date.
-
It is recommended to use freshly prepared solutions.
-
Experimental Protocols
Animal Models and Dosing
-
Animal Models: Human carnosinase 1 (CN1) transgenic mice have been used in studies to evaluate the in vivo activity of this compound.[2]
-
Intravenous Administration: A single bolus administration of 3 mg/kg has been used for pharmacokinetic analysis in mice.[6]
-
Subcutaneous Administration: A dose of 30 mg/kg has been shown to lead to a sustained reduction in circulating CN1 activity in mice.[1][5][6] This route was preferred for longer compound availability in the blood.[7]
Pharmacokinetic Analysis in Mice
The following table summarizes the pharmacokinetic parameters of this compound (SAN9812) in mice after a single administration.
| Route | Dose (mg/kg) | Cmax | Time to Cmax (Tmax) | Plasma Concentration after 1h | Reference |
| i.v. | 3 | Not Reported | Not Reported | Not Reported | [6] |
| s.c. | 30 | 80 µg/mL (~300 µM) | 15 minutes | 5.7 µg/mL (22 µM) | [7] |
Analytical Method for Quantification in Plasma
A sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological matrices. While a specific, detailed published protocol for this compound is not available, a general approach can be outlined.
General LC-MS/MS Protocol:
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.
-
To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically suitable for separating small polar molecules.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
-
Signaling Pathway and Experimental Workflow
Toxicology and Safety
Currently, there is limited publicly available information specifically detailing the toxicology of this compound. A Safety Data Sheet for the similar compound L-Carnitine hydrochloride indicates that it is not classified as acutely toxic, a skin or eye irritant, or a mutagen. However, researchers should always handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is recommended to consult the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
These application notes provide a framework for the formulation and use of this compound in preclinical animal research. Adherence to these protocols will aid in achieving consistent and reliable experimental outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining best practices for animal welfare and laboratory safety.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of Carnostatine Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Carnostatine hydrochloride in mice. This document is intended to guide researchers in studying the in vivo effects of this potent and selective carnosinase 1 (CN1) inhibitor.
Introduction
This compound (also known as SAN9812) is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2] By inhibiting CN1, this compound increases the bioavailability of carnosine, a dipeptide with antioxidant, anti-inflammatory, and neuroprotective properties.[3] This makes this compound a valuable tool for investigating the therapeutic potential of elevated carnosine levels in various disease models, particularly those related to oxidative stress and inflammation.[2][3]
Mechanism of Action
This compound acts as a competitive inhibitor of carnosinase 1 (CN1). CN1 is a metalloprotease that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine. By binding to the active site of CN1, this compound prevents the breakdown of carnosine, leading to its accumulation in plasma and tissues.[2] The subsequent physiological effects are therefore primarily attributed to the enhanced activity of carnosine.
Below is a diagram illustrating the mechanism of action of this compound.
Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Value | Species/System | Reference |
| Ki for human CN1 | 11 nM | Human recombinant CN1 | [1][2] |
| IC50 for human CN1 | 18 nM | Human recombinant CN1 | [1] |
| Effective in vivo dose | 30 mg/kg (s.c.) | Human CN1 transgenic mice | [2] |
| Effect on CN1 activity | Sustained reduction | Human CN1 transgenic mice | [2] |
| Effect on carnosine levels | Up to 100-fold increase in plasma and kidney | Human CN1 transgenic mice | [2] |
Table 2: Pharmacokinetic Profile (SAN9812 in mice)
| Parameter | 3 mg/kg i.v. | 30 mg/kg s.c. | Reference |
| Cmax | 16,160 ng/mL | 5,693 ng/mL | |
| Tmax | 0.083 h | 0.5 h | |
| AUC0-inf | 5,868 ngh/mL | 25,609 ngh/mL | |
| Bioavailability | - | 73% | |
| Clearance | 8.5 mL/min/kg | - | |
| Volume of distribution | 0.4 L/kg | - |
Table 3: Toxicology and Safety
| Dose | Observation | Duration | Species | Reference |
| 30 mg/kg (s.c.) | No obvious adverse effects | 7 days | Human CN1 transgenic mice |
Experimental Protocols
Subcutaneous Injection of this compound in Mice
This protocol describes the standard procedure for subcutaneous administration of this compound to mice.
Materials:
-
This compound
-
Sterile, non-pyrogenic saline (0.9% NaCl)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal balance
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a solution of this compound in sterile saline to the desired concentration. For a 30 mg/kg dose in a 25 g mouse, a common injection volume is 100-200 µL.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. The scruffing method is commonly used, where the loose skin over the shoulders is gently but firmly grasped. This creates a "tent" of skin.
-
-
Injection:
-
Swab the injection site (the tented skin) with 70% ethanol and allow it to dry.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
If no blood is aspirated, slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Below is a workflow diagram for the subcutaneous injection protocol.
Subcutaneous injection workflow.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on the expression of proteins in relevant signaling pathways. As Carnostatine's primary effect is to increase carnosine, pathways modulated by carnosine, such as the STAT3 signaling pathway, are of interest.
Materials:
-
Cells or tissues treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Potential Signaling Pathway
The inhibition of CN1 by this compound leads to an increase in carnosine levels. Carnosine has been shown to exert anti-apoptotic effects through the activation of the STAT3 signaling pathway. This involves the phosphorylation of STAT3, which then upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates the expression of pro-apoptotic proteins like cleaved caspase-3.
The following diagram illustrates the proposed signaling pathway influenced by this compound treatment.
Proposed signaling pathway affected by Carnostatine HCl.
References
Application Notes and Protocols for Carnostatine Hydrochloride in Human CN1 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of carnostatine (B1192597) hydrochloride, a potent and selective inhibitor of carnosinase 1 (CN1), in human CN1 transgenic (hCN1 TG) mice. This document is intended to guide researchers in designing and executing experiments to evaluate the in vivo efficacy of carnostatine hydrochloride.
Introduction
Carnosinase 1 (CN1) is an enzyme that hydrolyzes the dipeptide carnosine. In humans, high CN1 activity leads to rapid degradation of carnosine, limiting its therapeutic potential for conditions such as diabetic nephropathy.[1][2] this compound (also known as SAN9812) is a potent and selective inhibitor of CN1.[1][3][4] Human CN1 transgenic mice provide a valuable in vivo model to study the effects of CN1 inhibition, as they express the human CN1 enzyme.[1][2][5] The administration of this compound to these mice has been shown to effectively reduce circulating CN1 activity and increase the bioavailability of carnosine.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in hCN1 transgenic mice.
| Parameter | Value | Details | Reference |
| Compound | Carnostatine (SAN9812) | A potent and selective CN1 inhibitor. The hydrochloride salt is often used for enhanced water solubility and stability. | [3] |
| Animal Model | Human CN1 Transgenic (TG) Mice | Mice genetically engineered to express human carnosinase 1. | [1][5] |
| Dosage | 30 mg/kg | [1][2][3] | |
| Administration Route | Subcutaneous (s.c.) injection | Leads to a sustained reduction in circulating CN1 activity. | [1][2][3] |
| Inhibitory Activity (Ki) | 11 nM | For human recombinant CN1. | [1][2][3] |
| Inhibitory Activity (IC50) | 18 nM | On human recombinant CN1 at a carnosine concentration of 200 µM. | [3][4] |
| Primary Outcome | Sustained reduction in circulating CN1 activity | [1][2][3] | |
| Secondary Outcome | Up to 100-fold increase in plasma and kidney carnosine levels | When co-administered with carnosine. | [1][2][6] |
Signaling Pathway of Carnosinase 1 (CN1) and Inhibition by Carnostatine
The following diagram illustrates the metabolic pathway of carnosine and the inhibitory action of carnostatine on CN1.
Caption: CN1 hydrolyzes carnosine; carnostatine inhibits this action.
Experimental Protocols
This section provides a detailed methodology for the administration of this compound to human CN1 transgenic mice.
Materials
-
This compound (SAN9812)
-
Sterile saline solution (0.9% NaCl)
-
Human CN1 transgenic mice
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
-
Calculate the required amount of this compound: Based on the body weight of the mice and the target dose of 30 mg/kg, calculate the total amount of compound needed.
-
Dissolve in sterile saline: Reconstitute the calculated amount of this compound in a sterile saline solution to the desired final concentration. Ensure the solution is thoroughly mixed and completely dissolved. The use of the hydrochloride salt form aids in its aqueous solubility.[3]
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store it at 2-8°C and protect it from light.
Animal Handling and Dosing Procedure
-
Acclimatization: Allow the human CN1 transgenic mice to acclimate to the laboratory environment for at least one week before the experiment.
-
Fasting: Depending on the experimental design, a brief fasting period (e.g., 4-6 hours) may be considered to reduce variability in absorption.
-
Body Weight Measurement: On the day of dosing, accurately weigh each mouse.
-
Dose Calculation: Calculate the precise volume of the this compound solution to be administered to each mouse based on its body weight and the solution concentration.
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back, just behind the head, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Administer the calculated volume via subcutaneous injection.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Monitoring: After administration, monitor the animals for any adverse reactions.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: Workflow for in vivo carnostatine HCl studies in mice.
Post-Administration Sample Collection and Analysis
-
Blood Collection: At predetermined time points post-administration, collect blood samples (e.g., via tail vein or terminal cardiac puncture) to obtain plasma or serum.
-
Tissue Collection: At the end of the study, euthanize the mice and collect relevant tissues, such as the kidneys, for analysis.[1][2]
-
Measurement of CN1 Activity: Determine the CN1 activity in plasma/serum and tissue homogenates using an appropriate enzymatic assay.
-
Measurement of Carnosine Levels: Quantify the concentration of carnosine in plasma/serum and tissues using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.
Conclusion
The administration of this compound at a dose of 30 mg/kg via subcutaneous injection effectively inhibits CN1 activity in human CN1 transgenic mice, leading to a significant increase in carnosine levels. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of CN1 inhibition. Adherence to these detailed methodologies will help ensure the generation of robust and reproducible data in preclinical studies.
References
- 1. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Carnosinase-1 (CN1) Activity with Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosinase-1 (CN1), a metalloenzyme primarily found in serum and brain tissue, catalyzes the hydrolysis of the dipeptide carnosine into its constituent amino acids, β-alanine and L-histidine. Elevated CN1 activity is implicated in the pathogenesis of several diseases, including diabetic nephropathy, due to the rapid degradation of potentially protective carnosine. Carnostatine hydrochloride (also known as SAN9812) is a potent and selective inhibitor of CN1, making it an invaluable tool for studying the physiological and pathological roles of this enzyme.[1][2] These application notes provide detailed protocols for measuring CN1 activity and its inhibition by this compound, facilitating research in disease mechanisms and drug development.
Principle of the Assay
The activity of CN1 is determined by measuring the rate of carnosine hydrolysis. A common and sensitive method involves the quantification of the L-histidine produced. This is achieved through a fluorometric assay where L-histidine reacts with o-phthaldialdehyde (OPA) in an alkaline environment to form a fluorescent product. The intensity of the fluorescence, measured at specific excitation and emission wavelengths, is directly proportional to the amount of L-histidine generated and thus to the CN1 activity. This compound's inhibitory effect is quantified by measuring the reduction in CN1 activity in its presence.
Data Presentation
The inhibitory potency of this compound on CN1 is typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values are determined by measuring CN1 activity across a range of inhibitor concentrations.
| Parameter | Value | Source |
| Ki (human recombinant CN1) | 11 nM | [1][2] |
| IC50 (human recombinant CN1) | 18 nM (at 200 µM carnosine) | [1] |
| IC50 (human recombinant CN1) | 10 nM (at 100 µM carnosine) | [2] |
| IC50 (human recombinant CN1) | 54 nM (at 1000 µM carnosine) | [2] |
| IC50 (human serum) | 340 nM (at 880 µM carnosine) | |
| IC50 (serum from hCN1 TG mice) | 650 nM (at 880 µM carnosine) | [3] |
Experimental Protocols
Materials and Reagents
-
Recombinant human Carnosinase-1 (CN1)
-
This compound
-
L-Carnosine
-
L-Histidine (for standard curve)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
o-phthaldialdehyde (OPA)
-
2-Mercaptoethanol or N-acetyl-cysteine (as part of the OPA reagent)
-
Sodium hydroxide (B78521) (NaOH)
-
Trichloroacetic acid (TCA)
-
Phosphate Buffered Saline (PBS)
-
96-well black microplates
-
Fluorometric microplate reader
Preparation of Reagents
-
CN1 Enzyme Solution: Prepare a stock solution of recombinant human CN1 in an appropriate buffer (e.g., PBS) and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in assay buffer.
-
Substrate Solution (L-Carnosine): Prepare a stock solution of L-carnosine in ultrapure water. The final concentration in the assay will typically be in the range of the Michaelis constant (Km), which for human CN1 is approximately 190 µM to 1.2 mM.[1][4]
-
Inhibitor Solution (this compound): Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Stopping Solution: 1% (w/v) Trichloroacetic acid (TCA) in water.
-
OPA Reagent: Dissolve OPA in a suitable solvent like methanol. A typical working solution can be prepared by mixing the OPA stock with a buffer (e.g., boric acid buffer, pH 10.4) containing a thiol agent like 2-mercaptoethanol. The final concentrations in the reagent are often around 0.5-1 mg/mL for OPA and 2 µL/mL for 2-mercaptoethanol. This reagent should be prepared fresh and protected from light.
-
Histidine Standard Curve: Prepare a series of L-histidine standards in the assay buffer, ranging from 0 to a concentration that covers the expected amount of product generated in the enzymatic reaction.
Protocol 1: In Vitro CN1 Activity Assay
This protocol is designed to measure the activity of purified recombinant CN1.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
CN1 enzyme solution
-
Vehicle or this compound at various concentrations
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the L-carnosine substrate solution to all wells to start the enzymatic reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stopping solution (TCA).
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Histidine Detection:
-
Transfer an aliquot of the supernatant from each well to a new 96-well black microplate.
-
Add the OPA reagent to each well.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the L-histidine standards against their concentrations.
-
Determine the concentration of histidine produced in each sample from the standard curve.
-
Calculate the CN1 activity, typically expressed as µmol of histidine produced per minute per mg of protein.
-
For inhibition studies, plot the percentage of CN1 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: CN1 Activity Assay in Biological Samples (e.g., Serum)
This protocol is adapted for measuring endogenous CN1 activity in biological samples like human serum.
-
Sample Preparation: Collect serum according to standard protocols. If necessary, dilute the serum sample in assay buffer.
-
Reaction Setup: In a 96-well microplate, add the diluted serum sample.
-
Initiate Reaction: Add the L-carnosine substrate solution to start the reaction.
-
Incubation, Stopping, and Detection: Follow steps 4-9 from Protocol 1. The baseline CN1 activity in human serum can vary, with reported average values around 1.1 ± 0.25 µmol/ml/h.[3]
Visualizations
Signaling Pathway of CN1 and Carnosine in Diabetic Nephropathy
Caption: CN1 hydrolyzes carnosine, which has protective effects.
Experimental Workflow for Measuring CN1 Inhibition
Caption: Workflow for CN1 inhibition assay using Carnostatine HCl.
References
- 1. Fluorometric assay of human serum carnosinase activity in normal children, adults and patients with myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A fluorometric micromethod for estimation of carnosinase in dried blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carnostatine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnostatine (B1192597) hydrochloride, also known as SAN9812 hydrochloride, is a potent and selective inhibitor of Carnosinase 1 (CN1), a dipeptidase primarily found in serum that catalyzes the hydrolysis of carnosine (β-alanyl-L-histidine).[1][2][3][4] Carnosine is an endogenous dipeptide with a multitude of physiological roles, including antioxidant, anti-inflammatory, anti-glycation, and pH-buffering activities.[5][6] However, its therapeutic application has been limited by its rapid degradation by CN1 in human serum.[4]
Carnostatine hydrochloride offers a powerful tool for in vitro and in vivo studies to investigate the therapeutic potential of carnosine by preventing its degradation.[4][7] In cell culture experiments, the primary application of this compound is to stabilize supplemented carnosine in the culture medium, allowing for the accurate assessment of carnosine's effects on cellular processes. This is particularly relevant for studies on diabetic complications, neurodegenerative diseases, and other conditions where carnosine has shown promise.[5][6]
Mechanism of Action
This compound acts as a competitive inhibitor of CN1, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, carnosine.[7] This inhibition leads to a significant increase in the bioavailability and sustained levels of carnosine in the experimental system.[4][5] The primary utility of this compound in a cell culture setting is therefore indirect; it does not typically have a direct effect on most cell types but rather enables the study of the true biological effects of carnosine.
Signaling Pathway of Carnosine Action Enabled by Carnostatine
Caption: Mechanism of Carnostatine in stabilizing carnosine for cell culture studies.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound based on published data.
| Parameter | Value | Species/System | Reference |
| Ki | 11 nM | Human recombinant CN1 | [1][2][4] |
| IC50 | 18 nM | Human recombinant CN1 (at 200 µM carnosine) | [1][2][8] |
| In Vivo Dosage | 30 mg/kg (subcutaneous) | Human CN1 transgenic mice | [1][2][4] |
| Solubility | 100 mg/mL in water | N/A | [8] |
Experimental Protocols
The following are detailed protocols for the application of this compound in common cell culture experiments. It is crucial to include proper controls, such as cells treated with this compound alone, carnosine alone, and vehicle controls.
General Workflow for Cell Culture Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Carnostatine Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Carnostatine (B1192597) hydrochloride stock solutions for research purposes. Carnostatine hydrochloride is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2][3][4][5][6] By inhibiting CN1, this compound increases the bioavailability of carnosine, which is being investigated for its therapeutic potential in conditions such as diabetic nephropathy.[1][4][7]
Compound Information
| Property | Value | Reference |
| Synonyms | SAN9812 hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₇ClN₄O₄ | [1][2][8] |
| Molecular Weight | 292.72 g/mol | [1][2][8] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥99.00% | [2] |
| Mechanism of Action | Potent and selective inhibitor of carnosinase 1 (CN1) | [1][3][4][5] |
| Ki for human CN1 | 11 nM | [1][4][8] |
| IC₅₀ for human CN1 | 18 nM (at 200 µM carnosine) | [1][3] |
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Notes | Reference |
| Solubility in DMSO | 250 mg/mL (854.06 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic. | [1][8] |
| Solubility in Water | ≥ 200 mg/mL (683.25 mM) | Saturation unknown. | [1][8] |
| Solubility in PBS | 100 mg/mL (341.62 mM) | Requires sonication for a clear solution. | [8] |
| Powder Storage | -20°C for 1 year, -80°C for 2 years | Sealed, away from moisture and light. | [1][8] |
| Stock Solution Storage (-20°C) | 1 month | Sealed, away from moisture and light. | [1][8] |
| Stock Solution Storage (-80°C) | 6 months | Sealed, away from moisture and light. | [1][8] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 29.27 mg of this compound (Molecular Weight = 292.72 g/mol ).
-
Dissolving the Compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 29.27 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1][8] The use of sonication is crucial for achieving high concentrations in DMSO.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][8] Ensure the tubes are tightly sealed and protected from light.
-
Preparation of a 100 mg/mL this compound Stock Solution in Sterile Water
This protocol details the preparation of a 100 mg/mL aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing the Compound: In a sterile environment, weigh out the desired amount of this compound powder. For 1 mL of a 100 mg/mL solution, weigh 100 mg.
-
Dissolving the Compound:
-
Transfer the powder to a sterile conical tube.
-
Add the corresponding volume of sterile water (e.g., 1 mL for 100 mg).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube. This step is critical for aqueous solutions to ensure sterility for cell culture experiments.[1]
-
-
Aliquoting and Storage:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carnostatine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound (SAN9812 hydrochloride) | CN1 Inhibitor | DC Chemicals [dcchemicals.com]
- 7. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Determining the Aqueous Stability of Carnostatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the stability of Carnostatine (B1192597) hydrochloride in aqueous solutions. Due to the limited availability of specific stability data for this compound, this document outlines a systematic approach based on established principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. The provided protocols will guide the user in generating crucial stability data for formulation development, analytical method validation, and understanding the intrinsic stability of Carnostatine hydrochloride.
Introduction to this compound Stability
Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2] Its stability in aqueous solutions is a critical parameter that influences its therapeutic efficacy, shelf-life, and the development of stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which in turn informs the development of stability-indicating analytical methods.[3][4]
Chemical Structure:
The chemical structure of this compound (C₁₀H₁₇ClN₄O₄) contains several functional groups susceptible to degradation, including an imidazole (B134444) ring, an amide bond, and a carboxylic acid.[5] Understanding the molecule's structure is fundamental to predicting its degradation profile under various stress conditions. The imidazole moiety, for instance, can be sensitive to pH and oxidative stress.
Quantitative Data Summary
As no specific quantitative stability data for this compound has been published, the following table is provided as a template for researchers to systematically record their findings from forced degradation studies. This structured approach will facilitate easy comparison of stability under different conditions.
Table 1: Template for Summarizing this compound Degradation Data
| Stress Condition | Parameters | Time Points | % Carnostatine HCl Remaining | No. of Degradants | Observations (e.g., color change, precipitation) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 hours | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 1, 2, 4, 8 hours | |||
| Neutral Hydrolysis | Purified Water, 60°C | 0, 24, 48, 72 hours | |||
| Oxidative | 3% H₂O₂, RT | 0, 2, 4, 8, 24 hours | |||
| Thermal | 80°C (Solid State) | 0, 1, 3, 7 days | |||
| Thermal | 60°C (Aqueous Solution) | 0, 1, 3, 7 days | |||
| Photolytic | ICH Option 2 (Solid) | 1.2 million lux hours | |||
| Photolytic | ICH Option 2 (Solution) | 1.2 million lux hours |
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies on this compound and for developing a stability-indicating analytical method.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions to understand its intrinsic stability and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Purified water (HPLC grade)
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at shorter time intervals due to expected faster degradation (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, and 72 hours).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Thermal Degradation:
-
Solid State: Place a known amount of this compound powder in a constant temperature oven at 80°C. Withdraw samples at specified time points (e.g., 0, 1, 3, and 7 days) and prepare solutions for analysis.
-
Aqueous Solution: Incubate the stock solution at 60°C and withdraw samples at specified time points (e.g., 0, 1, 3, and 7 days).
-
-
Photolytic Degradation:
-
Expose both the solid drug substance and the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: All samples should be diluted appropriately and analyzed using a stability-indicating HPLC method (see Protocol 3.2).
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, process impurities, and excipients.[6][7][8]
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Chromatographic data system.
Initial Method Development Steps:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is suitable for many small molecules.[3]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water to ensure good peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
Start with a gradient elution to separate components with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
-
Detection Wavelength: Use a PDA detector to scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).
-
Sample Preparation: Dissolve the stressed samples in the mobile phase or a suitable diluent.
Method Optimization:
-
Inject the stressed samples and the unstressed drug solution.
-
Evaluate the chromatograms for the separation of the main peak (this compound) from any degradation peaks.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (>2) between all peaks.
-
The use of different column chemistries (e.g., phenyl, cyano) may be necessary to achieve the desired separation.[7]
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation products.
Visualizations
The following diagrams illustrate the logical workflow for conducting a forced degradation study and a potential degradation pathway for a dipeptide-like molecule such as this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of Carnostatine HCl.
References
- 1. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. Carnostatine (hydrochloride) | C10H17ClN4O4 | CID 145925641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.vscht.cz [web.vscht.cz]
Application Notes and Protocols: Teufel 2002 Assay for Carnosinase (CN1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol and application notes for the determination of human serum carnosinase (CN1) activity, based on the method described by Teufel et al. in 2002 and published in the Journal of Biological Chemistry in 2003[1]. Human carnosinase (CN1; EC 3.4.13.20) is a dipeptidase primarily found in serum and the central nervous system of humans and higher primates[1][2]. It catalyzes the hydrolysis of carnosine (β-alanyl-L-histidine) and related dipeptides, such as homocarnosine[1]. The activity of this enzyme is of significant interest in various physiological and pathological conditions, including diabetic nephropathy, neurological disorders, and exercise physiology[3][4].
The assay principle involves the enzymatic hydrolysis of L-carnosine by CN1, releasing β-alanine and L-histidine. The reaction is terminated, and the liberated L-histidine is quantified via a sensitive fluorometric method involving derivatization with o-phthaldialdehyde (OPA)[3]. The resulting fluorescence is directly proportional to the carnosinase activity in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for human carnosinase 1 (CN1) as characterized by Teufel et al.[1]. This data is essential for understanding the enzyme's kinetics and for designing experiments, such as inhibitor screening and substrate specificity studies.
| Parameter | Value | Substrate | Conditions | Reference |
| Michaelis Constant (Km) | 1.2 mM | L-Carnosine | pH 8.5 | [1] |
| Michaelis Constant (Km) | 200 µM | Homocarnosine (γ-aminobutyryl-L-histidine) | pH 8.5 | [1] |
| Optimal pH | 8.5 | L-Carnosine | - | [1] |
Experimental Protocol
This protocol is adapted from the methods described by Teufel et al. (2003) and subsequent publications that have utilized this assay[1][3][5].
Materials and Reagents
-
L-Carnosine (Substrate)
-
L-Histidine (Standard)
-
Heparinized human plasma or purified CN1 enzyme
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4 for sample dilution)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5 for reaction)
-
Sulfosalicylic acid (SSA), 1% (w/v) in water (Stop Solution)
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Borate (B1201080) buffer
-
Fluorometer and 96-well black microplates
-
Incubator or water bath at 37°C
Preparation of Reagents
-
L-Carnosine Stock Solution: Prepare a stock solution of L-carnosine in Tris-HCl buffer (pH 8.5). The final concentration in the assay should be optimized based on the Km value (e.g., 5-10 mM to ensure saturation).
-
L-Histidine Standard Curve: Prepare a series of L-histidine standards in the reaction buffer, ranging from 0 to 200 µM. These will be used to generate a standard curve to quantify the amount of histidine produced in the enzymatic reaction.
-
OPA Reagent: Prepare the OPA derivatization reagent. A typical formulation involves dissolving OPA in a borate buffer with the addition of 2-mercaptoethanol. Note: OPA reagent is light-sensitive and should be prepared fresh and stored in a dark container.
Assay Procedure
-
Sample Preparation: Dilute heparinized plasma samples or the purified enzyme solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: In a microcentrifuge tube or a well of a microplate, add the diluted sample. Pre-incubate the sample at 37°C for 5 minutes.
-
To start the enzymatic reaction, add the L-carnosine substrate solution to the sample. The final volume and concentrations should be optimized for the specific experimental setup.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 10 minutes[3]. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of 1% sulfosalicylic acid (SSA)[3]. This will precipitate proteins while leaving the amino acid products in the supernatant.
-
Protein Removal: Centrifuge the samples to pellet the precipitated protein.
-
Derivatization: Transfer the supernatant to a new well in a 96-well black microplate. Add the OPA reagent to each well containing the supernatant and the histidine standards.
-
Incubation for Derivatization: Incubate at room temperature in the dark for a short period (e.g., 2-5 minutes) to allow the derivatization reaction to complete.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm[3].
Data Analysis
-
Construct a standard curve by plotting the fluorescence intensity of the L-histidine standards against their known concentrations.
-
Determine the concentration of L-histidine produced in each sample by interpolating their fluorescence values from the standard curve.
-
Calculate the carnosinase activity, typically expressed as nmol of histidine produced per minute per mL of plasma (nmol/min/mL) or per mg of protein (nmol/min/mg).
Visualizations
Experimental Workflow for Carnosinase Activity Assay
Caption: Workflow of the Teufel 2002 assay for carnosinase activity.
Logical Relationship of the Assay Principle
Caption: Principle of the fluorometric carnosinase assay.
References
- 1. Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Carnosine as a protective factor in diabetic nephropathy: association with a leucine repeat of the carnosinase gene CNDP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Carnostatine hydrochloride solubility issues and solutions
Welcome to the Technical Support Center for Carnostatine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, handling, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is highly soluble in water (≥ 200 mg/mL) and DMSO (250 mg/mL)[1]. For most in vitro applications, we recommend using sterile water or DMSO. For in vivo studies, Phosphate-Buffered Saline (PBS) is the recommended solvent[1][2].
Q2: I am having difficulty dissolving this compound, what should I do?
A2: While this compound has high aqueous solubility, dissolution can sometimes be slow. If you encounter issues, gentle warming and/or sonication can aid dissolution[2]. For solutions in DMSO and PBS, the use of an ultrasonic bath is recommended to ensure the compound dissolves completely[1][2]. Please refer to the detailed protocols below for specific guidance.
Q3: How should I store the dry powder and stock solutions of this compound?
A3: The dry powder should be stored sealed, away from moisture and light. Recommended storage temperatures are -80°C for up to 2 years or -20°C for up to 1 year[1]. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored sealed. At -80°C, solutions are stable for up to 6 months, and at -20°C, they are stable for up to 1 month[1][2].
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, high temperature and high pressure sterilization methods like autoclaving are not recommended as they may degrade the compound[3]. If your application requires a sterile solution, it is recommended to prepare it using a sterile solvent (e.g., sterile water or PBS) and then sterilize the final working solution by filtering it through a 0.22 μm filter before use[2].
Q5: My this compound solution, prepared in DMSO, precipitated when I diluted it into my aqueous culture medium. How can I prevent this?
A5: To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer or medium, it is recommended to perform the dilution in a stepwise manner with constant gentle agitation[3]. Avoid adding the DMSO stock directly as a single large volume. For cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity[3][4].
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| Water | ≥ 200 mg/mL | 683.25 mM | Saturation unknown[1]. |
| DMSO | 250 mg/mL | 854.06 mM | Requires sonication[1]. |
| PBS (pH 7.4) | 100 mg/mL | 341.62 mM | Requires sonication[1][2]. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in water or PBS. | Insufficient agitation or dissolution kinetics are slow at room temperature. | 1. Vortex the solution for 1-2 minutes.2. Gently warm the solution to 37°C.3. Use an ultrasonic bath for 5-10 minutes. |
| Solution appears cloudy or contains particulates. | Incomplete dissolution or presence of insoluble impurities. | 1. Continue sonication or warming as described above.2. Centrifuge the solution to pellet any insoluble material.3. Filter the solution through a 0.22 µm syringe filter to clarify and/or sterilize. |
| Precipitation occurs upon dilution of DMSO stock solution. | Rapid change in solvent polarity. | 1. Perform a stepwise dilution: add small aliquots of the aqueous buffer to the DMSO stock before bringing to the final volume.2. Ensure the final DMSO concentration in the working solution is low (e.g., <0.5% for cell culture)[3][4]. |
| Compound appears to have lost activity. | Improper storage or repeated freeze-thaw cycles. | 1. Always aliquot stock solutions after preparation.2. Store solutions at -80°C for long-term storage (up to 6 months)[2].3. Avoid leaving solutions at room temperature for extended periods. |
Experimental Protocols & Workflows
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol describes how to prepare a stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder and add it to a sterile tube.
-
Add the appropriate volume of sterile water to achieve the target concentration (e.g., for 200 mg/mL, add 0.5 mL of water to 100 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, sonicate for 5-10 minutes or warm gently at 37°C until all solid is dissolved.
-
For sterile applications, filter the final solution through a sterile 0.22 μm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizing the Aqueous Stock Preparation Workflow
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution of this compound in DMSO, typically for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder vial to room temperature.
-
Add the desired amount of powder to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 250 mg/mL, add 0.4 mL of DMSO to 100 mg of powder).
-
Vortex the solution.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. This step is crucial for achieving high concentrations in DMSO[1].
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store at -20°C or -80°C, protected from light and moisture.
Protocol 3: Preparation of a Solution in PBS for In Vivo Studies
This protocol details the preparation of this compound in PBS for administration in animal models, as described in research literature[5][6][7].
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile PBS (pH 7.4) to reach the desired final concentration (e.g., 100 mg/mL)[1][2].
-
Vortex the mixture thoroughly.
-
Sonicate the solution in an ultrasonic bath until it becomes clear and homogenous[1][2].
-
It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, keep it on ice and protected from light. For any solution intended for injection, ensure final sterility by passing it through a 0.22 µm filter.
Visualizing the In Vivo Solution Preparation Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Solubility table - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Carnostatine Hydrochloride Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carnostatine hydrochloride. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SAN9812 hydrochloride, is a potent and selective inhibitor of carnosinase 1 (CN1).[1] CN1 is the enzyme responsible for the degradation of carnosine, a naturally occurring dipeptide with antioxidant and anti-inflammatory properties. By inhibiting CN1, this compound increases the bioavailability of carnosine in plasma and tissues, which is the basis for its therapeutic potential, particularly in conditions like diabetic nephropathy.[2][3]
Q2: What is the recommended starting dose for in vivo studies in mice?
Based on published studies, a subcutaneous (s.c.) administration of 30 mg/kg of this compound has been shown to cause a sustained reduction in circulating CN1 activity in human CN1 transgenic (TG) mice.[1][2][3] This dose, when co-administered with carnosine, led to a significant increase in carnosine levels in both plasma and kidney.[2][3]
Q3: How should this compound be prepared for in vivo administration?
This compound is soluble in phosphate-buffered saline (PBS). A product data sheet indicates a solubility of 100 mg/mL in PBS, which may require sonication to achieve a clear solution. For subcutaneous injections, it is crucial to ensure the solution is sterile and isotonic.
Q4: How can I monitor the efficacy of this compound in my experiment?
The primary efficacy of this compound can be assessed by measuring:
-
CN1 activity: A reduction in carnosinase activity in serum or tissue homogenates is a direct indicator of target engagement. Assays for CN1 activity are typically based on monitoring the hydrolysis of carnosine.
-
Carnosine levels: An increase in carnosine concentrations in plasma, erythrocytes, urine, or specific tissues of interest is the expected downstream effect of CN1 inhibition.[4]
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Carnosinase 1 (CN1) Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | While 30 mg/kg s.c. has been shown to be effective, this may need optimization depending on the animal model and experimental conditions. Consider performing a dose-response study to determine the optimal dose for your specific model. |
| Compound Instability | Prepare fresh solutions of this compound in sterile PBS before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If solutions appear cloudy or have precipitates, they should not be used. |
| Administration Error | Ensure proper subcutaneous injection technique to guarantee the full dose is delivered. Refer to institutional guidelines for correct injection volumes and procedures for mice.[5][6][7][8] |
| Assay-Related Issues | Verify the accuracy and sensitivity of your CN1 activity assay. Include appropriate positive and negative controls. |
Issue 2: No Significant Increase in Carnosine Levels Despite CN1 Inhibition
| Potential Cause | Troubleshooting Step |
| Insufficient Endogenous Carnosine | The increase in carnosine levels is dependent on the available substrate. In models with low endogenous carnosine, consider co-administration of carnosine with this compound to maximize the effect.[2][3] |
| Rapid Carnosine Clearance | While CN1 is inhibited, other clearance mechanisms may be at play. Analyze carnosine levels at multiple time points after administration to capture the peak concentration. |
| Tissue-Specific Effects | The increase in carnosine may be more pronounced in specific tissues. Analyze carnosine levels in the target tissue of interest (e.g., kidney, muscle) in addition to plasma. |
| Measurement Technique | Ensure your method for measuring carnosine (e.g., LC-MS/MS) is validated and sensitive enough to detect changes. |
Issue 3: Unexpected Animal Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| High Dosage | If signs of toxicity are observed, reduce the dosage of this compound. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle-Related Toxicity | Ensure the PBS used as a vehicle is sterile and isotonic. Administer a vehicle-only control group to rule out any effects from the injection itself. |
| Off-Target Effects | While Carnostatine is reported to be selective for CN1, off-target effects at high concentrations cannot be entirely ruled out. If toxicity persists at effective doses, further investigation into the compound's pharmacological profile may be necessary. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of Carnostatine (SAN9812)
| Parameter | Value | Species/System | Reference |
| Ki (CN1 inhibition) | 11 nM | Human recombinant CN1 | [1] |
| IC50 (CN1 inhibition) | 18 nM (at 200 µM carnosine) | Human recombinant CN1 | [1] |
| Effective In Vivo Dose | 30 mg/kg (subcutaneous) | Human CN1 transgenic mice | [1][2][3] |
| Observed In Vivo Effect | Sustained reduction in circulating CN1 activity | Human CN1 transgenic mice | [2][3] |
| Effect on Carnosine Levels | Up to 100-fold increase in plasma and kidney (with co-administration of carnosine) | Human CN1 transgenic mice | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
-
Reconstitution: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Based on its solubility, a concentration of up to 100 mg/mL can be achieved; sonication may be required for complete dissolution. For a 30 mg/kg dose in a 25g mouse (0.75 mg), a stock concentration of 7.5 mg/mL would result in an injection volume of 100 µL.
-
Dose Calculation: Calculate the required volume for each animal based on its body weight and the desired dose.
-
Administration: Administer the calculated volume via subcutaneous (s.c.) injection. The recommended maximum volume for a single s.c. injection site in a mouse is typically 100-200 µL. Use a 25-27 gauge needle.[6]
Protocol 2: Monitoring Carnosinase 1 (CN1) Activity in Mouse Serum
-
Sample Collection: Collect blood samples at desired time points after this compound administration.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
CN1 Activity Assay:
-
Incubate a known amount of serum with a saturating concentration of carnosine in an appropriate buffer.
-
The reaction is stopped at specific time points.
-
The amount of carnosine hydrolyzed is quantified using methods such as HPLC or LC-MS/MS to determine the rate of reaction, which reflects the CN1 activity.
-
Mandatory Visualization
References
- 1. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Expression profiles of carnosine synthesis–related genes in mice after ingestion of carnosine or ß-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
potential off-target effects of Carnostatine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Carnostatine (B1192597) hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carnostatine hydrochloride?
This compound, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2][3][4][5] Its primary function is to block the activity of CN1, an enzyme responsible for the degradation of carnosine.[3][6] By inhibiting CN1, this compound leads to a significant increase in the levels of carnosine in plasma and tissues, such as the kidney.[3][6][7]
Q2: How selective is this compound for its target, CN1?
This compound is characterized as a highly selective inhibitor of CN1.[3][6] This selectivity is supported by its potent inhibition constants.
Q3: Has the potential for off-target effects of this compound been investigated?
Based on available information, extensive screening for off-target effects has not been detailed in the public domain. One study noted that potential side effects could theoretically be similar to those observed in carnosinemia, a condition characterized by a deficiency in carnosinase that can be associated with neurological symptoms.[6] However, in a 7-day study involving mice, no major side effects were observed, although specific neurological tests were not conducted.[6]
Q4: What is the intended therapeutic application of this compound?
The primary therapeutic application being investigated for this compound is the treatment of diabetic nephropathy.[1][2][3][4][5] The rationale is that by increasing carnosine levels, which has protective effects in rodent models of diabetic nephropathy, this compound could offer a therapeutic benefit.[3][6]
On-Target Activity of this compound
The following table summarizes the reported quantitative data for the on-target activity of this compound against human carnosinase 1 (CN1).
| Parameter | Value | Target | Notes |
| Ki | 11 nM | Human recombinant CN1 | Potent and selective inhibition.[1][3][4][6][8] |
| IC50 | 18 nM | Human recombinant CN1 | Assayed at a carnosine concentration of 200 µM.[1][4][8] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
Given the limited public data on off-target effects, researchers should consider incorporating specific controls and endpoints in their experiments to proactively assess for unintended biological consequences.
Issue: Unexplained or unexpected phenotypic changes in cells or animals treated with this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Measure carnosinase activity in your experimental system (e.g., cell lysate, tissue homogenate, or plasma) with and without this compound to confirm target engagement.
-
Quantify carnosine levels to verify the expected increase following CN1 inhibition.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for the observed unexpected effect. If the effect occurs at concentrations significantly higher than the IC50 for CN1 inhibition, it may suggest an off-target mechanism.
-
-
Control Compounds:
-
Include a structurally related but inactive control compound if available. This can help differentiate between effects caused by the specific chemical scaffold of this compound versus its intended CN1 inhibitory activity.
-
Consider using other, structurally distinct CN1 inhibitors to see if the unexpected phenotype is recapitulated.
-
-
Phenotypic Rescue:
-
If the unexpected phenotype is hypothesized to be due to elevated carnosine levels (an on-target consequence), attempt to replicate the phenotype by directly treating your system with high concentrations of carnosine.
-
Conversely, if the effect is suspected to be off-target and independent of carnosine, co-administration of carnosine should not influence the off-target effect.
-
-
Broad-Panel Screening (Tier 2 Investigation):
-
If unexplained effects persist and are critical to the experimental outcome, consider profiling this compound against a broad panel of receptors, kinases, and other enzymes. This is a comprehensive approach to identify potential off-target binding partners.
-
Experimental Protocols
Protocol: Measuring Carnosinase 1 (CN1) Inhibition
-
Source of CN1: Utilize human recombinant CN1, or prepare lysates from cells or tissues known to express CN1.
-
Substrate: Use carnosine as the substrate. A typical concentration is 200 µM, which is near the Km value.[1][4][8]
-
Inhibitor: Prepare serial dilutions of this compound.
-
Assay:
-
Pre-incubate the CN1 enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the carnosine substrate.
-
The rate of carnosine degradation can be measured by quantifying the release of one of its products, such as L-histidine, using methods like HPLC or a specific enzymatic assay for histidine.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of CN1 inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carnostatine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Carnostatine hydrochloride stability and storage conditions
Carnostatine Hydrochloride: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. The following FAQs and troubleshooting protocols are designed to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
A1: Lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light.[1][2] For optimal long-term stability, the powder should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1][2] Short-term storage at 4°C is acceptable for immediate use.[3] Because peptide-based compounds can be hygroscopic (absorb moisture from the air), it is critical to allow the container to equilibrate to room temperature in a desiccator before opening.[3][4] This prevents condensation from forming on the cold powder, which can significantly reduce stability.
Q2: What is the recommended way to store this compound in solution?
A2: Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[3][5] If solution storage is necessary, prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6][7] Store these aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2] The solutions should be prepared in a sterile buffer, ideally at a pH between 5 and 6, to enhance stability.[5]
Q3: Which solvents should I use to dissolve this compound?
A3: this compound has good solubility in water and PBS.[2] It is also soluble in DMSO.[2] For in vitro studies, product data sheets indicate solubility of at least 200 mg/mL in water and 250 mg/mL in DMSO.[2] For in vivo applications, PBS is a suitable solvent, with a reported solubility of 100 mg/mL.[2] If dissolution is slow, gentle warming or sonication can be used to aid the process.[1][3]
Q4: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A4: Cloudiness or precipitation upon thawing can indicate several issues, including poor solubility at the stored concentration, pH shifts, or degradation. First, try to redissolve the compound by gently warming the vial and sonicating it in a water bath.[3] If this fails, the concentration may be too high for the buffer system. Consider preparing a new stock solution at a lower concentration. It is also a reminder to use sterile-filtered buffers, as bacterial growth can cause turbidity.[5]
Q5: Are there any amino acids in the structure of Carnostatine that are particularly sensitive to degradation?
A5: While the specific structure of Carnostatine is proprietary, general knowledge of peptide chemistry indicates that certain amino acid residues are more prone to degradation. Peptides containing cysteine, methionine, tryptophan, asparagine, and glutamine have more limited shelf lives and are susceptible to oxidation, deamidation, and other modifications, especially when in solution.[3][5] If Carnostatine contains such residues, extra care should be taken, such as using deoxygenated buffers.[3]
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound based on available supplier data and general peptide handling guidelines.
Table 1: Lyophilized Powder Storage
| Temperature | Duration | Key Considerations |
|---|---|---|
| -80°C | Up to 2 years | Optimal for long-term storage. [1][2] |
| -20°C | Up to 1 year | Suitable for long-term storage.[1][2][4] |
| 4°C | Weeks | For short-term use only.[3] |
| Room Temp. | Days to weeks | Acceptable for shipping and brief periods.[6] |
Table 2: Solution Storage
| Temperature | Duration | Key Considerations |
|---|---|---|
| -80°C | Up to 6 months | Recommended for stock solutions. Must be aliquoted.[1][2] |
| -20°C | Up to 1 month | Suitable for aliquoted stock solutions.[1][2][6][8] |
| 4°C | A few days | Not recommended; for immediate use only.[7] |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting this compound
This protocol outlines the standard procedure for preparing a stock solution from lyophilized powder.
-
Equilibration: Transfer the sealed vial of lyophilized this compound from cold storage to a desiccator. Allow it to warm to room temperature for at least 30 minutes. This step is critical to prevent moisture condensation.[3][4]
-
Solvent Preparation: Prepare the desired solvent (e.g., sterile water, PBS pH 5-6, or DMSO). If using an aqueous buffer, ensure it is sterile-filtered (0.22 µm filter) to prevent bacterial contamination.[1][5]
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.[2] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) or glass vials.[4] Aliquoting minimizes waste and prevents degradation from multiple freeze-thaw cycles.[5][7]
-
Storage: Tightly cap the aliquots, seal with parafilm if necessary, and store them immediately at -20°C or -80°C, protected from light.[1][2]
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Stability Issues
This diagram provides a logical decision-making process for researchers encountering potential stability or solubility problems with this compound.
References
Technical Support Center: Troubleshooting CN1 Inhibition Assays with Carnostatine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals using Carnostatine (B1192597) hydrochloride in Carnosinase 1 (CN1) inhibition assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during CN1 inhibition assays with Carnostatine hydrochloride.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Variability in IC50 values is a frequent issue and can arise from several factors:
-
Inhibitor Instability or Solubility: this compound, while generally possessing good water solubility, may degrade or precipitate under certain buffer conditions or after repeated freeze-thaw cycles.[1][2] It is crucial to prepare fresh inhibitor solutions for each experiment and ensure complete dissolution.
-
Reagent Quality and Preparation: The quality and handling of the CN1 enzyme and the substrate (carnosine) are critical. Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles.[3] Prepare fresh substrate solutions for each assay.
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics and inhibitor potency.[4] Maintain consistent assay conditions across all experiments.
-
Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate will directly affect the final concentrations and reaction rates.[4] Calibrated pipettes and careful pipetting techniques are essential.
Q2: I am observing high background noise in my fluorescence-based CN1 assay. How can I reduce it?
A2: High background can mask the true signal and affect data quality. Here are some common causes and solutions:
-
Autofluorescence of this compound: At high concentrations, the inhibitor itself might exhibit fluorescence at the assay wavelengths. Run a control with the inhibitor in the assay buffer without the enzyme and substrate to check for autofluorescence.
-
Contaminated Reagents: Buffers, enzyme preparations, or substrate solutions might be contaminated with fluorescent impurities. Use high-purity reagents and freshly prepared solutions.
-
Insufficient Washing: In plate-based assays, inadequate washing between steps can leave behind unbound fluorescent reagents. Ensure thorough washing steps.[5][6]
-
Non-specific Binding: The inhibitor or other assay components may bind non-specifically to the microplate wells. Using plates with a low-binding surface or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help mitigate this.
Q3: The signal in my assay is too low, or there is no discernible inhibition by this compound. What should I check?
A3: A low or absent signal can be due to several factors related to the enzyme, substrate, or assay setup:
-
Inactive Enzyme: The CN1 enzyme may have lost activity due to improper storage or handling.[3] Always use a fresh aliquot of the enzyme and verify its activity with a positive control.
-
Sub-optimal Substrate Concentration: The concentration of carnosine used should be near its Km value for CN1 (approximately 190 µM) to ensure sensitive detection of competitive inhibition.[1][2]
-
Incorrect Assay Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence enzyme activity. The optimal pH for CN1 activity is around 7.0.[7]
-
Inhibitor Concentration Range: The concentrations of this compound being tested may be too low to elicit a response. Ensure that the concentration range brackets the expected IC50 value (around 18 nM).[1][2]
Q4: Can the solvent used to dissolve this compound affect the assay?
A4: Yes. While this compound is water-soluble, some researchers may choose to use organic solvents like DMSO for initial stock solutions.[1] High concentrations of organic solvents can inhibit enzyme activity. It is crucial to keep the final solvent concentration in the assay low (typically ≤1%) and consistent across all wells, including controls.[4] Always include a solvent control (assay with solvent but no inhibitor) to account for any effects of the solvent on CN1 activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (also known as SAN9812).
| Parameter | Value | Source(s) |
| Inhibitor | This compound (SAN9812 hydrochloride) | [1][2] |
| Target | Human Carnosinase 1 (CN1) | [1][2] |
| Ki | 11 nM (for human recombinant CN1) | [1][2][8] |
| IC50 | 18 nM (at a carnosine concentration of 200 µM) | [1][2] |
| Solubility | Water: ≥ 200 mg/mL | [1] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | [1] |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |
Detailed Experimental Protocol: Fluorescent CN1 Inhibition Assay
This protocol describes a continuous kinetic assay to determine the potency of this compound in inhibiting human recombinant CN1 activity. The assay is based on the detection of histidine, a product of carnosine hydrolysis, using o-phthaldialdehyde (OPA), which forms a fluorescent adduct with histidine.[7]
Materials:
-
Human recombinant CN1 enzyme
-
Carnosine (substrate)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.0
-
o-phthaldialdehyde (OPA) reagent
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of carnosine in the assay buffer.
-
Dilute the human recombinant CN1 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 20 minutes.
-
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound solutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted CN1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
To start the reaction, add 25 µL of the carnosine substrate solution to each well. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CN1 inhibition assay.
CN1 Enzymatic Action and Inhibition
Caption: Action of CN1 on carnosine and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnostatine Hydrochloride Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carnostatine (B1192597) hydrochloride. The information is designed to address specific issues that may be encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Carnostatine hydrochloride and what is its primary mechanism of action?
A1: Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2][3] CN1 is the enzyme responsible for the degradation of carnosine. By inhibiting CN1, this compound increases the bioavailability of carnosine, which has shown therapeutic potential in various disease models, particularly those linked to glycoxidative stress such as diabetic nephropathy.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to prevent premature degradation of this compound. For long-term storage, the powdered form should be kept in a sealed container, protected from moisture and light. Recommended storage temperatures and durations are provided in the table below.
Q3: In what solvents is this compound soluble?
A3: this compound has good solubility in aqueous solutions and some organic solvents. The choice of solvent can impact its stability and should be considered based on the experimental design.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Monitoring the degradation of this compound typically involves stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact drug from its degradation products. A well-designed forced degradation study can help identify potential degradants and validate the analytical method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
Issue 1: Inconsistent or unexpected degradation profiles.
-
Possible Cause 1: Improper sample handling and storage.
-
Solution: Ensure that this compound and its solutions are stored under the recommended conditions (see Table 1). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment whenever possible.
-
-
Possible Cause 2: Contamination of reagents or solvents.
-
Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before use to remove particulate matter.
-
-
Possible Cause 3: Instability in the experimental matrix (e.g., plasma, tissue homogenate).
-
Solution: The presence of enzymes or other reactive species in biological matrices can accelerate degradation. Include appropriate controls, such as a matrix-only sample and a sample with a known stabilizer, if available. Consider using an inhibitor cocktail if enzymatic degradation is suspected.
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to achieve good separation of Carnostatine and its degradation products.
-
-
Possible Cause 2: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. Always use a guard column to protect the analytical column.
-
-
Possible Cause 3: Sample overload.
-
Solution: Reduce the concentration of the injected sample. Ensure the injection volume is within the recommended range for the column.
-
Issue 3: Low sensitivity or inability to detect degradation products.
-
Possible Cause 1: Inadequate detector settings.
-
Solution: Optimize the detector wavelength (for UV detection) or mass spectrometer parameters (for MS detection) to maximize the signal-to-noise ratio for both the parent compound and potential degradation products.
-
-
Possible Cause 2: Degradation products are present at very low concentrations.
-
Solution: Use a more sensitive detector, such as a mass spectrometer, which can provide lower limits of detection. The reported lower limit of quantification for SAN9812 is 10 ng/mL (40 nM), which can serve as a benchmark.[6]
-
-
Possible Cause 3: Degradation products are not chromatographically retained.
-
Solution: Modify the mobile phase or stationary phase to increase the retention of polar degradation products. An ion-pairing agent may be useful if the degradants are ionic.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light |
| Powder | -20°C | 1 year | Sealed, away from moisture and light |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture and light |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture and light |
Data synthesized from supplier product data sheets.[1][7]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (≥ 854.06 mM) | May require ultrasonic treatment |
| Water | ≥ 200 mg/mL (≥ 683.25 mM) | |
| PBS | 100 mg/mL (341.62 mM) | Clear solution, may require ultrasonic treatment |
Data synthesized from supplier product data sheets.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Carnostatine Hydrochloride (SAN9812) - Murine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Carnostatine hydrochloride (also known as SAN9812) in mouse models. The information is collated from available preclinical research to address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in mice?
A1: this compound is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2][3] By inhibiting CN1, this compound increases the circulating and tissue levels of carnosine.[1][4][5] This mechanism is being explored for its therapeutic potential, particularly in the context of diabetic nephropathy.[1][2]
Q2: Have any side effects of this compound been reported in mice?
A2: In a key study, subcutaneous administration of 30 mg/kg of Carnostatine (SAN9812) for 7 days in human CN1 transgenic mice did not result in any major detected side effects.[4][6] However, it is crucial to note that no behavioral tests were conducted in this study, meaning neurological symptoms could not be ruled out.[4][6]
Q3: What are the potential, hypothesized side effects of this compound in mice?
A3: The primary concern for potential side effects revolves around the central nervous system. These are hypothesized based on the compound's mechanism of action and are not based on direct observation in studies. The main theoretical risks include:
-
Neurological Symptoms Similar to Carnosinemia: Carnosinemia is a rare metabolic disorder characterized by a deficiency in carnosinase, leading to elevated carnosine levels and sometimes associated with neurological issues.[4][6]
-
Interference with the GABAergic System: Carnosinase (CN1) is involved in the degradation of homocarnosine (B1673341) in the brain, which in turn can release GABA. If this compound crosses the blood-brain barrier, it could potentially disrupt this pathway and lead to GABA-deficiency symptoms such as depression, anxiety, or panic.[4][6]
Q4: Is this compound known to cross the blood-brain barrier in mice?
A4: Current literature does not definitively state whether this compound crosses the blood-brain barrier in mice. The potential for neurological side effects is contingent on its ability to do so.[4][6] Researchers should be vigilant for any behavioral changes in their animal subjects.
Troubleshooting Guides
Unexpected Behavioral Changes in Mice
Problem: You observe unexpected behavioral changes in mice treated with this compound, such as lethargy, hyperactivity, anxiety-like behaviors (e.g., excessive grooming, altered open-field activity), or signs of depression (e.g., anhedonia).
Potential Cause: These behaviors could be linked to the hypothesized interference of this compound with the central nervous system, potentially through the GABAergic system.[4][6]
Suggested Actions:
-
Systematic Behavioral Monitoring: Implement a standardized behavioral testing battery to quantitatively assess changes. This could include tests like the open-field test, elevated plus maze, forced swim test, or sucrose (B13894) preference test.
-
Dose-Response Evaluation: If possible, conduct a dose-response study to determine if the observed behavioral changes are dose-dependent.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to rule out other experimental variables.
-
Histological and Molecular Analysis: At the end of the study, consider collecting brain tissue to analyze for changes in GABA levels, GABA receptor expression, or other relevant neurological markers.
Variability in Plasma Carnosine Levels
Problem: You are observing high variability in plasma carnosine levels between mice in the same treatment group.
Potential Causes:
-
Administration Technique: Inconsistent subcutaneous injection technique can lead to variable absorption rates.
-
Genetic Background of Mice: The original studies often utilized human CN1 transgenic mice on a specific genetic background (BTBR wt/ob).[4] Different mouse strains may have variations in baseline carnosinase activity or drug metabolism.
-
Timing of Sample Collection: The pharmacokinetics of this compound will dictate the peak and trough levels of carnosine.
Suggested Actions:
-
Standardize Administration: Ensure all personnel are trained on a consistent subcutaneous injection technique.
-
Characterize Your Mouse Strain: If not using the same strain as in published studies, consider a pilot study to establish baseline carnosinase activity and the response to this compound.
-
Pharmacokinetic Analysis: Conduct a time-course experiment to determine the optimal time point for blood collection to assess peak carnosine levels post-administration.
Quantitative Data Summary
Table 1: In Vivo Administration and Efficacy of Carnostatine (SAN9812) in Mice
| Parameter | Value | Species/Model | Administration Route | Reference |
| Dosage | 30 mg/kg | Human CN1 Transgenic (TG) Mice | Subcutaneous | [1][2][4] |
| Effect on CN1 Activity | Sustained reduction in circulating CN1 activity | Human CN1 TG Mice | Subcutaneous | [1][4] |
| Effect on Carnosine Levels | Up to 100-fold increase in plasma and kidney carnosine levels (when co-administered with carnosine) | Human CN1 TG Mice | Subcutaneous | [1][4][5] |
Experimental Protocols
Protocol: In Vivo Inhibition of CN1 in Mice
This protocol is based on the methodology described by Qiu et al. (2019).[1]
-
Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background are utilized. These mice express human CN1.[4]
-
Compound Preparation: this compound (SAN9812) is dissolved in a 0.9% NaCl solution.
-
Administration:
-
Sample Collection:
-
Blood samples can be collected at various time points (e.g., 4 hours post-injection) to measure plasma carnosine levels.
-
Tissues, such as the kidney, can be harvested for analysis of carnosine concentration.
-
-
Analysis: Plasma and tissue homogenates are analyzed for carnosine concentrations using appropriate methods, such as high-performance liquid chromatography (HPLC).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothesized pathway for potential CNS side effects.
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary GABA induces endogenous synthesis of a novel imidazole peptide homocarnosine in mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine is neuroprotective against permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Carnostatine Hydrochloride
Welcome to the technical support center for improving the bioavailability of Carnostatine (B1192597) hydrochloride (also known as SAN9812). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Carnostatine hydrochloride and what is its primary mechanism of action?
A1: this compound (SAN9812) is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme that degrades the dipeptide carnosine.[1][2][3][4][5][6][7] Its primary role is to prevent the breakdown of carnosine, thereby increasing the systemic bioavailability of carnosine.[7][8] Co-administration of Carnostatine with carnosine has been shown to increase carnosine levels in plasma and kidney by up to 100-fold in preclinical models.[7]
Q2: What are the main challenges to the oral bioavailability of this compound?
A2: As a peptide-like molecule, this compound faces several challenges to oral absorption. These include:
-
Enzymatic Degradation: Susceptibility to degradation by proteolytic enzymes in the gastrointestinal (GI) tract.[9][10][11]
-
Low Permeability: Its hydrophilic nature can limit its ability to pass through the lipid membranes of intestinal epithelial cells.[9][12] While its Caco-2 permeability is considered moderate, suggesting some potential for oral absorption, this remains a significant hurdle.[13][14]
-
Physicochemical Barriers: The harsh acidic environment of the stomach and the mucus layer lining the GI tract can further limit its absorption.[9][11][15]
Q3: What are the known physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₄O₄ | [16] |
| Molecular Weight | 292.72 g/mol | [16] |
| Water Solubility | ≥ 200 mg/mL | [16][17] |
| Ki for human CN1 | 11 nM | [6][13] |
| IC₅₀ on human CN1 | 18 nM (at 200 µM carnosine) | [3] |
| Caco-2 Permeability | 17.9 nm/s | [13] |
Q4: What are the general strategies to improve the oral bioavailability of peptide-like molecules such as Carnostatine?
A4: Several formulation and chemical modification strategies can be employed:
-
Formulation Approaches:
-
Permeation Enhancers: Use of excipients that temporarily increase the permeability of the intestinal epithelium.[11][15]
-
Enzyme Inhibitors: Co-administration with agents that protect the drug from enzymatic degradation in the GI tract.[15]
-
Mucoadhesive Systems: Formulations that adhere to the mucus layer, increasing the residence time of the drug at the absorption site.[15]
-
Lipid-Based Formulations: Encapsulation in systems like liposomes or solid lipid nanoparticles to protect the drug and enhance absorption.[18]
-
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to increase stability and half-life.[9][11]
-
Lipidation: Covalently attaching lipid moieties to improve membrane permeability.[9][11]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments aimed at improving this compound's bioavailability.
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability (Papp) in Caco-2 assay | 1. Poor passive diffusion due to hydrophilicity. 2. Efflux by transporters (e.g., P-glycoprotein). 3. Compromised Caco-2 monolayer integrity. | 1. Co-incubate with known permeation enhancers. 2. Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the ratio is >2, consider co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). 3. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment and checking the leakage of a paracellular marker like Lucifer yellow.[19] |
| High variability in in vivo plasma concentrations after oral dosing | 1. Inconsistent gastric emptying. 2. Food effects influencing absorption. 3. Degradation in the GI tract. | 1. Ensure consistent fasting periods for all animals before dosing. 2. Conduct studies in both fasted and fed states to characterize the food effect. 3. Consider an enteric-coated formulation to protect the compound from stomach acid and deliver it to the small intestine. |
| Low oral bioavailability in animal models despite good in vitro permeability | 1. High first-pass metabolism in the liver. 2. Rapid systemic clearance. | 1. Assess the metabolic stability of Carnostatine in liver microsomes and hepatocytes. The compound is reported to be stable in liver microsomes but has moderate clearance in hepatocytes.[13][14] 2. Compare plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to determine absolute bioavailability and clearance rates. |
| Precipitation of this compound in formulation | 1. pH of the formulation vehicle. 2. Incompatibility with other excipients. | 1. This compound is highly water-soluble.[16][17] Ensure the pH of the formulation is within a range where it remains soluble. 2. Conduct compatibility studies with individual excipients before preparing the final formulation. |
Experimental Protocols
Caco-2 Permeability Assay
This in vitro model is used to predict intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the acceptable range for your laboratory's established standards. Additionally, a leakage test with a fluorescent marker like Lucifer yellow can be performed.[19]
-
Transport Experiment:
-
The Caco-2 monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (this compound) is added to the apical (donor) side to assess absorptive transport (A to B).
-
The transport buffer on the basolateral (receiver) side is sampled at various time points.
-
To assess efflux, the compound is added to the basolateral side, and the apical side is sampled (B to A).[20]
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Ussing Chamber with Excised Intestinal Mucosa
This ex vivo model provides a more physiologically relevant system for studying drug transport across the intestinal epithelium.[2]
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised from a laboratory animal (e.g., rat). The muscle layers are stripped away to isolate the mucosal layer.[5]
-
Mounting: The isolated intestinal mucosa is mounted between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[21]
-
Equilibration: Both chambers are filled with oxygenated Ringer's solution and maintained at 37°C. The tissue is allowed to equilibrate.[21]
-
Transport Study:
-
This compound is added to the mucosal chamber.
-
Samples are collected from the serosal chamber at predetermined time points to measure the amount of drug transported.
-
-
Analysis: Samples are analyzed by LC-MS/MS to determine the concentration of this compound. The rate of transport across the tissue is then calculated.
In Vivo Pharmacokinetic Study in Rodents
This study is essential to determine the oral bioavailability and other pharmacokinetic parameters of this compound.
Methodology:
-
Animal Model: Typically, rats or mice are used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing:
-
Oral (PO) Group: A formulation of this compound is administered by oral gavage.
-
Intravenous (IV) Group: A solution of this compound is administered as a bolus injection via the tail vein or a cannula. This group is necessary to determine the absolute bioavailability.[22]
-
-
Blood Sampling: Blood samples are collected at specific time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[22]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[22]
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t₁/₂)
-
Absolute Oral Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
References
- 1. google.com [google.com]
- 2. Methods to Study Epithelial Transport Protein Function and Expression in Native Intestine and Caco-2 Cells Grown in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seranovo.com [seranovo.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 12. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. benchchem.com [benchchem.com]
Carnostatine hydrochloride interference in biochemical assays
Welcome to the technical support center for Carnostatine (B1192597) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Carnostatine Hydrochloride effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SAN9812 hydrochloride) is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2][3] CN1 is the enzyme responsible for the degradation of carnosine, a naturally occurring dipeptide with antioxidant and anti-inflammatory properties.[4] By inhibiting CN1, this compound increases the bioavailability of carnosine, making it a valuable tool for studying the therapeutic potential of carnosine in various conditions, particularly diabetic nephropathy.[4][5]
Q2: My protein concentration measurements are inconsistent when using this compound. Why might this be happening?
While this compound is not known to directly interfere with common protein assays, components of your lysis buffer or the inherent properties of your sample might be the source of inconsistency. Protease inhibitors, as a class, can sometimes affect protein quantification.
-
BCA Assay: This assay is sensitive to reducing agents.[4][6][7][8] If your experimental design with this compound involves the use of reducing agents like DTT or β-mercaptoethanol, these can interfere with the assay chemistry and lead to inaccurate readings.
-
Bradford Assay: The Bradford assay is sensitive to detergents.[1][8][9] High concentrations of detergents used to solubilize proteins can interfere with the dye-binding mechanism of the assay, leading to erroneous results.
For troubleshooting, it is recommended to prepare your protein standards in the same buffer as your experimental samples, including the same concentration of this compound and any other additives. This will help to normalize any potential background interference.
Q3: I am observing unexpected results in my fluorescence-based enzyme assay when using this compound. What could be the cause?
Small molecules can sometimes interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound might absorb the light emitted by the fluorophore in your assay, resulting in a decrease in the signal (an "inner filter effect").[10]
To investigate this, run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for autofluorescence. To test for quenching, you can perform the assay with a known fluorescent standard in the presence and absence of this compound.
Q4: Could this compound be inhibiting other proteases in my assay?
Carnostatine has been shown to be a highly selective inhibitor of carnosinase 1 (CN1).[11][12] One study screened it against a panel of 33 different receptors, channels, transporters, and enzymes with no significant off-target reactivity noted.[13] However, its selectivity against other specific dipeptidases, such as carnosinase-2 (CN2), has not been fully characterized.[11] If your experimental system contains other dipeptidases, it is advisable to perform control experiments to rule out any off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of Carnostatine
| Parameter | Value | Target | Conditions | Reference |
| Ki | 11 nM | Human recombinant CN1 | - | [1][6][12][14] |
| IC50 | 18 nM | Human recombinant CN1 | 200 µM carnosine | [1][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | ≥ 200 mg/mL (683.25 mM) | Saturation unknown | [6] |
| DMSO | 250 mg/mL (854.06 mM) | Requires sonication | [6] |
| PBS | 100 mg/mL (341.62 mM) | Requires sonication | [6] |
Experimental Protocols & Troubleshooting
Protocol: In Vitro Carnosinase 1 (CN1) Activity Assay
This protocol describes a general method for measuring CN1 activity, which can be adapted to test the inhibitory effect of this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for CN1 (typically phosphate-buffered saline, pH 7.4).
-
Substrate Stock Solution: Prepare a stock solution of a suitable CN1 substrate (e.g., carnosine) in the assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
CN1 Enzyme Solution: Dilute the CN1 enzyme to a working concentration in the assay buffer that provides a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the this compound solution (or vehicle control) to the appropriate wells and mix.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the product formation over time using a suitable detection method (e.g., spectrophotometry or fluorometry, depending on the substrate and assay design).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Troubleshooting Guide: Unexpected Assay Results
If you encounter unexpected results, the following guide can help you troubleshoot potential issues.
Problem 1: Lower than expected inhibition by this compound.
-
Possible Cause:
-
Inhibitor Degradation: Improper storage may lead to degradation.
-
Incorrect Concentration: Errors in dilution or stock concentration calculation.
-
Enzyme Concentration Too High: An excess of enzyme can overcome the inhibitory effect.
-
-
Solution:
-
Prepare fresh inhibitor solutions.
-
Verify the concentration of your stock solution.
-
Optimize the enzyme concentration to ensure the assay is in the linear range.
-
Problem 2: High background signal in the assay.
-
Possible Cause:
-
Autofluorescence/Absorbance of Carnostatine: The inhibitor itself may be contributing to the signal.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Non-enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions.
-
-
Solution:
-
Run a control with only the inhibitor and assay buffer to measure its intrinsic signal.
-
Use fresh, high-quality reagents.
-
Include a no-enzyme control to measure the rate of non-enzymatic substrate breakdown.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for assay interference.
Caption: Experimental workflow for IC50 determination.
References
- 1. Understanding the Bradford Protein Assay: Principles and Drawbacks - Genspark [genspark.ai]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 7. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.rug.nl [pure.rug.nl]
- 14. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation of Carnostatine hydrochloride in PBS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Carnostatine hydrochloride in Phosphate-Buffered Saline (PBS).
FAQs: Quick Solutions
| Question | Quick Answer |
| Why is my this compound precipitating in PBS? | Precipitation can be caused by several factors, including the pH of the PBS, the concentration of this compound, the storage temperature, and the "common ion effect" due to the high chloride concentration in PBS. |
| What is the easiest first step to try and resolve this? | Ensure your this compound is fully dissolved initially. Use of sonication is recommended. If precipitation occurs over time, try preparing fresh solutions for each experiment. |
| Can I change the pH of my PBS? | Yes, adjusting the pH of your PBS to be more acidic can significantly improve the solubility of this compound. We recommend a pH range of 4.5 to 6.5. |
| Are there alternatives to PBS? | Yes, you can consider using a citrate (B86180) buffer or a buffer with a lower chloride concentration to avoid the common ion effect. |
| Can I use co-solvents? | Yes, for stock solutions, using a small amount of a co-solvent like DMSO and then diluting it into your PBS can help maintain solubility. |
Troubleshooting Guide
Issue: Precipitation of this compound in PBS
This guide will walk you through a systematic approach to identify the cause of precipitation and provide solutions to maintain the solubility of this compound in your experiments.
Precipitation of a hydrochloride salt like Carnostatine in PBS can be a complex issue. Here are the primary contributing factors:
-
pH-Dependent Solubility: Hydrochloride salts of compounds are generally more soluble at a lower pH. Standard PBS has a pH of approximately 7.4. If this pH is close to the pKa of Carnostatine, the compound will be less ionized and, therefore, less soluble.
-
Common Ion Effect: PBS contains a high concentration of chloride ions (from NaCl and KCl). According to Le Châtelier's principle, this high concentration of a "common ion" (chloride) can decrease the solubility of a hydrochloride salt.[1][2]
-
Concentration: The concentration of this compound may be too high for the specific conditions of your experiment, leading to supersaturation and precipitation.
-
Temperature: Changes in temperature during storage or use can affect solubility. Some compounds are less soluble at lower temperatures.[3][4]
-
Purity of Reagents: The quality of the water and the salts used to prepare PBS can impact the final solution.
The following diagram outlines a step-by-step process to troubleshoot and resolve the precipitation of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in PBS.
Here are detailed protocols for the key troubleshooting steps.
Protocol 1: Preparation of this compound Solution in PBS
This protocol outlines the standard procedure for dissolving this compound in PBS, which can be used as a baseline for further optimization.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS to achieve the target concentration. A product datasheet suggests a solubility of 100 mg/mL in PBS.[5]
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes to aid dissolution.[5]
-
Visually inspect the solution for any undissolved particles. If particles remain, continue sonication for another 10 minutes.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter if required for your application.
-
Use the solution immediately or store it at the recommended temperature.
Protocol 2: pH Optimization of this compound Solution
This experiment will help you determine the optimal pH for maintaining the solubility of this compound.
Materials:
-
This compound powder
-
PBS buffers with varying pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4)
-
Small volume glass vials
-
Stir plate and stir bars
Procedure:
-
Prepare a series of PBS buffers with different pH values. You can adjust the pH of standard PBS using sterile HCl or NaOH.
-
For each pH value, prepare a solution of this compound at your desired experimental concentration following Protocol 1.
-
Aliquot the solutions into clear glass vials.
-
Incubate the vials under your typical experimental conditions (e.g., room temperature, 4°C, 37°C).
-
Visually inspect the vials for any signs of precipitation at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Record the pH at which the solution remains clear for the longest duration. This will be your optimal pH.
Protocol 3: Evaluation of Alternative Buffers
If pH optimization in PBS is not successful or not compatible with your experiment, you can test alternative buffer systems.
Materials:
-
This compound powder
-
Alternative buffer solutions (e.g., Citrate buffer at pH 6.0, HEPES buffer at pH 7.0)
-
PBS (as a control)
Procedure:
-
Prepare solutions of this compound in each of the alternative buffers and in PBS at your desired concentration.
-
Follow the incubation and observation steps outlined in Protocol 2.
-
Compare the stability of this compound in the different buffer systems to identify a suitable alternative to PBS.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | ≥ 200 mg/mL | 683.25 | Saturation unknown. |
| DMSO | 250 mg/mL | 854.06 | May require ultrasound. |
| PBS | 100 mg/mL | 341.62 | May require ultrasound.[5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between factors that can lead to the precipitation of a hydrochloride salt in PBS.
Caption: Key factors that contribute to the precipitation of this compound in PBS.
References
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Carnostatine Hydrochloride Experiments
Disclaimer: The following troubleshooting guide and FAQs address a hypothetical scenario where researchers observe carnosinemia-like symptoms in experimental models following the administration of Carnostatine (B1192597) hydrochloride. Carnosinemia is a rare genetic disorder characterized by a deficiency of the enzyme carnosinase (CN1), leading to elevated carnosine levels and neurological symptoms.[1][2] Carnostatine hydrochloride is a potent and selective inhibitor of carnosinase 1 (CN1).[3][4][5] This document is intended for research professionals and is based on established biochemical principles.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit carnosinase 1 (CN1) in our mouse model. We've observed neurological symptoms, including tremors and developmental delay, which are reminiscent of carnosinemia. Is this an expected outcome?
A1: While this compound is a potent CN1 inhibitor designed to increase systemic carnosine levels, the manifestation of severe neurological symptoms mimicking genetic carnosinemia is not a commonly reported direct outcome in preclinical studies.[5][6][7] Carnosinemia is an autosomal recessive metabolic disorder resulting from a deficiency of carnosinase.[1] The symptoms you are observing could be due to several factors:
-
Exaggerated Pharmacological Effect: The dosage of this compound may be leading to a supra-physiological accumulation of carnosine, potentially causing unforeseen neurological effects.
-
Off-Target Effects: Although selective, high concentrations of the inhibitor could potentially interact with other enzymes or signaling pathways.
-
Model-Specific Sensitivity: The specific genetic background of your animal model might confer a higher sensitivity to elevated carnosine levels or to the inhibitor itself.
-
Underlying Conditions: The experimental model could have a pre-existing, subclinical condition exacerbated by the treatment.
We recommend proceeding to the troubleshooting section to investigate the root cause.
Q2: Could the carnosinemia-like symptoms be a direct result of elevated carnosine levels, or is it more likely a toxic effect of the this compound compound itself?
A2: This is a critical question that requires experimental differentiation. Elevated carnosine due to CN1 inhibition is the intended pharmacological effect.[5][7] However, whether the symptoms are a consequence of this elevation or direct compound toxicity needs to be determined. A key troubleshooting step is to measure plasma and tissue carnosine levels to correlate them with the onset and severity of the symptoms. Additionally, running a control group with a structurally similar but inactive compound (if available) could help differentiate between pharmacological and toxicological effects.
Q3: We have confirmed elevated carnosine levels in the plasma and brain tissue of our animal models treated with this compound. What is the proposed mechanism for these neurological symptoms?
A3: The precise mechanisms by which chronically elevated carnosine could lead to neurological symptoms are not fully elucidated, as carnosinemia is a very rare disorder.[8] However, potential hypotheses include:
-
Neurotransmitter Imbalance: Carnosine is composed of β-alanine and histidine.[1] Supraphysiological levels could interfere with histidine metabolism and its conversion to the neurotransmitter histamine.
-
GABAergic System Modulation: Homocarnosine, a related dipeptide also hydrolyzed by serum carnosinase, is found in the brain.[1] Altering its metabolism could impact the GABAergic system.
-
Osmotic Stress: High concentrations of carnosine in neural tissues could potentially lead to osmotic imbalances.
The following diagram illustrates the carnosine metabolic pathway and the point of inhibition by this compound.
Troubleshooting Guides
Issue 1: Unexpected Neurological Symptoms in Animal Models
If your animal models exhibit carnosinemia-like symptoms (e.g., tremors, ataxia, developmental delays) after administration of this compound, follow this workflow:
Data Presentation: Comparative Analysis of Biomarkers
When troubleshooting, it is crucial to collect and compare quantitative data systematically.
| Parameter | Control Group (Vehicle) | Carnostatine HCl Group (Symptomatic) | Expected Outcome (Genetic Carnosinemia) |
| Plasma Carnosine | < 1 µM | > 50 µM (example) | Significantly elevated |
| Brain Carnosine | Baseline | > 2-fold increase (example) | Significantly elevated |
| Urine Carnosine | Low / Undetectable | High | High (Carnosuria)[2] |
| Serum Carnosinase Activity | 100% (Baseline) | < 10% of baseline | < 5% of normal activity[2] |
| Histidine Levels (Plasma) | Normal | Potentially altered | May be normal or altered |
| β-Alanine Levels (Plasma) | Normal | Potentially altered | May be normal or altered |
Experimental Protocols
Protocol 1: Quantification of Carnosine in Plasma and Brain Tissue by HPLC
Objective: To measure carnosine concentrations in biological samples to correlate with observed symptoms.
Materials:
-
Plasma or brain tissue homogenate
-
Perchloric acid (PCA)
-
o-Phthaldialdehyde (OPA) derivatizing agent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Methodology:
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding an equal volume of 10% PCA. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Brain Tissue: Homogenize brain tissue in 5 volumes of 5% PCA. Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Derivatization:
-
Mix 50 µL of the supernatant with 450 µL of OPA reagent.
-
Incubate at room temperature for exactly 2 minutes in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Use a mobile phase gradient of sodium acetate (B1210297) buffer and methanol.
-
Detect the OPA-derivatized carnosine using a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of carnosine.
-
Calculate the carnosine concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Assay for Serum Carnosinase (CN1) Activity
Objective: To confirm the inhibitory effect of this compound on its target enzyme.
Materials:
-
Serum samples
-
Carnosine substrate solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Reagents for histidine quantification (e.g., OPA as in Protocol 1, or a colorimetric assay)
Methodology:
-
Enzyme Reaction:
-
Pre-warm serum samples and reaction buffer to 37°C.
-
Initiate the reaction by adding 20 µL of serum to 180 µL of pre-warmed carnosine substrate solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent, such as 10% PCA.
-
-
Product Measurement:
-
The activity of carnosinase is determined by measuring the amount of histidine released.
-
Centrifuge the quenched reaction mixture to pellet proteins.
-
Measure the histidine concentration in the supernatant using an appropriate method (e.g., HPLC with OPA derivatization as described above).
-
-
Calculation of Activity:
-
Calculate the enzyme activity as micromoles of histidine produced per minute per milliliter of serum (µmol/min/mL).
-
Compare the activity in treated animals to that of the vehicle-treated control group to determine the percentage of inhibition. A high-throughput method has been previously described for this purpose.[9]
-
References
- 1. Carnosinemia - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metabolicsupportuk.org [metabolicsupportuk.org]
- 9. Frontiers | Association Between Serum Carnosinase Concentration and Activity and Renal Function Impairment in a Type-2 Diabetes Cohort [frontiersin.org]
Validation & Comparative
A Comparative Guide to Carnostatine Hydrochloride and Bestatin for CN1 Inhibition
For researchers, scientists, and drug development professionals, the precise selection of enzyme inhibitors is paramount. This guide provides a detailed, data-driven comparison of Carnostatine (B1192597) hydrochloride and Bestatin for the inhibition of "CN1". It is critical to note that "CN1" is used in scientific literature to refer to two distinct enzymes: Carnosinase 1 (CN1/CNDP1) and, less commonly, as a general descriptor for aminopeptidases like Aminopeptidase (B13392206) N (APN/CD13) . This guide will address the inhibitory profiles of both compounds against both enzymes to provide a comprehensive and clear comparison.
Executive Summary
Carnostatine hydrochloride is a potent and highly selective inhibitor of Carnosinase 1 (CN1/CNDP1) . Its activity against Aminopeptidase N (APN/CD13) is not significantly documented, indicating a narrow and specific target profile.
Bestatin is a broad-spectrum aminopeptidase inhibitor, with potent activity against Aminopeptidase N (APN/CD13) . It also exhibits inhibitory activity against carnosinases, but with a notable preference for Carnosinase 2 (CN2/CNDP2), also known as tissue carnosinase, over Carnosinase 1 (CN1/CNDP1).[1]
The choice between these two inhibitors, therefore, depends entirely on the specific enzymatic target of interest.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative inhibitory data for this compound and Bestatin against both Carnosinase 1 (CN1/CNDP1) and Aminopeptidase N (APN/CD13).
Table 1: Inhibition of Carnosinase 1 (CN1/CNDP1)
| Inhibitor | Target Enzyme | IC50 | Ki | Species | Comments |
| This compound | Human Recombinant Carnosinase 1 (CN1) | 18 nM | 11 nM | Human | Potent and highly selective inhibitor.[2][3] |
| Bestatin | Human Serum Carnosinase 1 (CN1) | - | Insensitive | Human | One study reports CN1 is insensitive to Bestatin inhibition.[4] Its effect is described as "controversial".[5] |
| Bestatin | Human Tissue Carnosinase (CN2/CNDP2) | - | 0.5 nM | Human | Potent inhibitor of the related isoform, Carnosinase 2.[6] |
Table 2: Inhibition of Aminopeptidase N (APN/CD13)
| Inhibitor | Target Enzyme | IC50 | Ki | Species | Comments |
| This compound | Aminopeptidase N (APN/CD13) | Not Reported | Not Reported | - | No significant inhibitory activity has been reported in the literature, suggesting high selectivity for CN1. |
| Bestatin | Aminopeptidase N (APN/CD13) | 0.28 µM | - | - | Potent, broad-spectrum aminopeptidase inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Carnosinase 1 (CN1) Inhibition Assay (Fluorometric)
This protocol is based on the method of detecting histidine produced from the enzymatic cleavage of carnosine.
1. Materials and Reagents:
- Human recombinant Carnosinase 1 (CN1/CNDP1)
- L-Carnosine (substrate)
- Tris buffer (50 mM, pH 7.5)
- This compound or Bestatin (inhibitors)
- Trichloroacetic acid (TCA) (1% w/v) for reaction termination
- o-Phthaldialdehyde (OPA) solution (fluorogenic labeling agent)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
2. Assay Procedure:
- Prepare serial dilutions of the inhibitors (this compound, Bestatin) in Tris buffer.
- In a 96-well microplate, add 20 µL of the inhibitor dilutions. For control wells, add 20 µL of Tris buffer.
- Add 20 µL of the human recombinant CN1 enzyme solution to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding 20 µL of the L-Carnosine substrate solution (final concentration typically near the Km, e.g., 200 µM).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding 50 µL of 1% TCA solution.
- Add 100 µL of the OPA solution to each well to derivatize the liberated histidine.
- Incubate at room temperature for 30 minutes in the dark.
- Measure the fluorescence intensity using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
- Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Protocol 2: Aminopeptidase N (APN/CD13) Inhibition Assay (Spectrophotometric)
This protocol utilizes a chromogenic substrate to measure APN activity.
1. Materials and Reagents:
- Purified Aminopeptidase N (APN/CD13) or cell lysate containing APN
- L-leucine-p-nitroanilide (substrate)
- TRIS-HCl buffer (e.g., 0.02 M, pH 7.5)
- Bestatin or this compound (inhibitors)
- 96-well clear microplate
- Spectrophotometric microplate reader (405 nm)
2. Assay Procedure:
- Prepare serial dilutions of the inhibitors in TRIS-HCl buffer.
- In a 96-well microplate, add 50 µL of the inhibitor dilutions. For control wells, add 50 µL of buffer.
- Add 50 µL of the APN enzyme solution to each well.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 100 µL of the L-leucine-p-nitroanilide substrate solution.
- Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.
3. Data Analysis:
- Determine the initial reaction velocity (V) from the linear portion of the kinetic curve for each inhibitor concentration.
- Calculate the percentage of inhibition relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Carnosinase 1 (CN1) and its Inhibition
CN1 is the primary enzyme responsible for the degradation of carnosine, a dipeptide with significant antioxidant, anti-glycating, and pH-buffering capacities. Inhibition of CN1 by Carnostatine leads to an increase in circulating and tissue levels of carnosine. This, in turn, can modulate various downstream signaling pathways associated with cellular stress and metabolism.
Aminopeptidase N (APN/CD13) and its Inhibition
APN/CD13 is a zinc-dependent metalloprotease that cleaves N-terminal neutral amino acids from various peptides, thereby regulating their activity. It is also a multifunctional protein involved in cell adhesion, migration, and signal transduction. Inhibition of APN by Bestatin can block these functions. Ligation of APN/CD13 can trigger intracellular signaling cascades.
Conclusion
The selection between this compound and Bestatin is determined by the specific research question and the target enzyme.
-
For selective inhibition of Carnosinase 1 (CN1/CNDP1) , to study the effects of increased carnosine levels, This compound is the clear and superior choice due to its high potency and selectivity.[2]
-
For potent inhibition of Aminopeptidase N (APN/CD13) and related aminopeptidases, to investigate their roles in peptide metabolism and signaling, Bestatin is the well-established and appropriate inhibitor.
-
It is important for researchers to be aware that Bestatin also potently inhibits Carnosinase 2 (CN2/CNDP2) , a different isoform from the primary target of Carnostatine.[6] This lack of selectivity for carnosinase isoforms, and its broad aminopeptidase activity, should be considered when interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carnostatine Hydrochloride and Other CN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carnostatine hydrochloride with other known inhibitors of Carnosine N-methyltransferase (CN1), an enzyme implicated in the degradation of carnosine and linked to diabetic nephropathy. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in this area.
Introduction to CN1 and Its Inhibition
Carnosine N-methyltransferase (CN1), also known as carnosinase 1, is a dipeptidase that hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine. The activity of CN1 is of significant interest in biomedical research, particularly in the context of diabetic complications. Inhibition of CN1 is a therapeutic strategy aimed at increasing the bioavailability of carnosine, a dipeptide with antioxidant, anti-glycating, and cytoprotective properties. This compound (also known as SAN9812) has emerged as a potent and selective inhibitor of CN1. This guide compares its activity with other compounds reported to inhibit CN1, including bestatin (B1682670), anserine (B1665513), and homocarnosine (B1673341).
Quantitative Comparison of CN1 Inhibitors
The inhibitory potency of various compounds against human CN1 is summarized in the table below. The data highlights the superior potency of this compound.
| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Source |
| This compound | Competitive | 11 nM | 18 nM (at 200 µM carnosine) | [1] |
| Bestatin | Competitive (Controversial) | Not Reported for CN1 | Not Reported for CN1 | [2][3] |
| Anserine | Temporary Competitive | Not Reported | Not Reported | [4][5] |
| Homocarnosine | Competitive | 240 µM | Not Reported | [6] |
Note: The inhibitory effect of bestatin on CN1 is a subject of debate in the scientific literature, with some studies reporting insensitivity.[3] Anserine's inhibitory effect is described as temporary and competitive, but specific inhibitory constants are not available.
Signaling Pathway of Anserine Biosynthesis and CN1 Inhibition
The following diagram illustrates the biosynthesis of anserine from carnosine, a reaction catalyzed by Carnosine N-methyltransferase (CN1), and the mechanism of its inhibition.
Caption: Biosynthesis of anserine via CN1 and its inhibition.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of inhibitor potency. The following outlines a typical fluorometric assay for determining CN1 inhibition.
Fluorometric CN1 Inhibition Assay
This method is based on the detection of histidine liberated from the enzymatic cleavage of carnosine.
Materials:
-
Human recombinant CN1
-
Carnosine (substrate)
-
Test inhibitors (e.g., this compound, Bestatin, Anserine, Homocarnosine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human recombinant CN1 in PBS.
-
Prepare a stock solution of carnosine in PBS. The final concentration in the assay is typically around the Kₘ value (e.g., 200 µM).
-
Prepare serial dilutions of the test inhibitors in PBS.
-
-
Assay Reaction:
-
In a 96-well plate, add CN1 enzyme to each well (except for the no-enzyme control).
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., PBS or DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the carnosine substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Add the OPA reagent to each well to derivatize the liberated histidine.
-
Incubate in the dark for a short period (e.g., 5 minutes).
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ value for competitive inhibitors, perform the assay at multiple substrate concentrations.
-
Experimental Workflow for CN1 Inhibitor Screening and Characterization
The following diagram outlines the typical workflow for identifying and characterizing novel CN1 inhibitors.
Caption: Workflow for CN1 inhibitor discovery and validation.
Conclusion
Based on the available experimental data, this compound is a highly potent and selective competitive inhibitor of CN1, significantly surpassing the inhibitory activity of endogenous dipeptides like homocarnosine and anserine. While bestatin has been identified as a potent inhibitor of the related enzyme CN2, its activity against CN1 remains inconclusive. The provided experimental framework offers a standardized approach for the evaluation and comparison of existing and novel CN1 inhibitors, which is essential for the development of new therapeutic agents for conditions such as diabetic nephropathy. Further research is warranted to elucidate the precise inhibitory kinetics of compounds like anserine and to resolve the conflicting reports on the activity of bestatin against CN1.
References
A Comparative Guide to Validating Carnostatine Hydrochloride Specificity
For Researchers, Scientists, and Drug Development Professionals
Carnostatine (B1192597) hydrochloride (also known as SAN9812) is a potent and selective inhibitor of Carnosinase 1 (CN1), an enzyme implicated in the degradation of carnosine and linked to diabetic nephropathy.[1] Validating the specificity of such an inhibitor is a critical step in drug development to ensure its therapeutic efficacy and minimize off-target effects. This guide provides a comparative overview of methods to validate the specificity of Carnostatine hydrochloride, supported by experimental data and detailed protocols.
Understanding Inhibitor Specificity
An ideal inhibitor should exhibit high potency for its intended target while displaying minimal activity against other related and unrelated biological molecules. Specificity is not absolute but rather a profile of an inhibitor's activity across a wide range of potential targets. This profile is essential for predicting potential side effects and understanding the inhibitor's mechanism of action.
Comparative Analysis of this compound and Alternatives
To illustrate the importance of specificity, this section compares this compound with Bestatin, a known non-selective aminopeptidase (B13392206) inhibitor.
Potency and Selectivity Profile
The following table summarizes the inhibitory activity of this compound and Bestatin against their primary target (CN1) and other enzymes.
| Inhibitor | Primary Target | Kᵢ / IC₅₀ (Primary Target) | Off-Target Activity |
| This compound (SAN9812) | Carnosinase 1 (CN1) | Kᵢ: 11 nM[1] | Broad Panel Screening: Found to be inactive when tested at 10 µM against a panel of 33 diverse receptors, ion channels, transporters, and enzymes. |
| Bestatin | Aminopeptidases (Broad Spectrum) | Aminopeptidase N: IC₅₀: 5 nMCytosol Aminopeptidase: IC₅₀: 0.5 nMAminopeptidase B: IC₅₀: 1-10 µMZinc Aminopeptidase: IC₅₀: 0.28 µM | Leukotriene A4 hydrolase: Inhibitor |
Note: The specific percentage inhibition values for this compound against the 33 off-targets are not publicly available. The term "inactive" indicates that no significant inhibition was observed at a concentration of 10 µM.
Key Experimental Methods for Specificity Validation
A comprehensive assessment of inhibitor specificity involves a combination of biochemical, cellular, and proteomic approaches.
Biochemical Assays: Direct Enzyme Inhibition
a. Carnosinase 1 (CN1) Inhibition Assay:
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CN1.
Experimental Protocol:
-
Reagents: Recombinant human CN1, carnosine (substrate), o-phthaldialdehyde (OPA), and the test inhibitor (this compound).
-
Procedure:
-
Initiate the reaction by adding carnosine to a solution containing recombinant CN1.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a defined period by adding trichloroacetic acid.
-
The amount of histidine produced from carnosine hydrolysis is quantified by derivatization with OPA, which forms a fluorescent product.
-
Fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis: Determine the inhibitor's IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (inhibition constant) by performing the assay with a range of inhibitor concentrations.
b. Broad Panel Screening:
To assess off-target effects, the inhibitor is tested against a large panel of other enzymes, receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen panels are often utilized for this purpose.
Experimental Protocol (General):
-
Panel Selection: Choose a panel that includes a diverse range of targets, such as the SafetyScreen44 panel, which covers GPCRs, ion channels, kinases, and other enzymes.[2][3][4][5]
-
Assay Format: Assays are typically performed in a high-throughput format (e.g., 96- or 384-well plates). The specific assay for each target varies (e.g., radioligand binding assays for receptors, enzymatic assays for enzymes).
-
Inhibitor Concentration: A standard concentration, often 10 µM, is used for the initial screen.
-
Data Collection: The percentage of inhibition or binding is measured for each target in the panel.
-
Follow-up: For any significant "hits" (targets showing substantial inhibition), a full dose-response curve is generated to determine the IC₅₀ or Kᵢ.
Cellular Assays: Target Engagement and Downstream Effects
Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and elicit the desired biological response without causing unintended cellular effects.
Experimental Workflow:
Caption: Workflow for cellular validation of this compound.
Proteomic Approaches: Unbiased Target Identification
Advanced proteomic techniques can provide an unbiased view of an inhibitor's interactions across the entire proteome.
a. Chemical Proteomics:
This method uses a modified version of the inhibitor (e.g., with a biotin (B1667282) tag) to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Experimental Workflow:
Caption: Chemical proteomics workflow for identifying off-targets.
Signaling Pathway Considerations
This compound's primary effect is the inhibition of CN1, leading to increased levels of carnosine. Carnosine itself has multiple biological activities, including antioxidant and anti-glycation effects. When validating specificity, it is important to consider that observed cellular effects may be due to the downstream consequences of increased carnosine rather than direct off-target binding of the inhibitor.
Caption: Simplified signaling pathway of this compound.
Conclusion
Validating the specificity of this compound requires a multi-faceted approach. While it has demonstrated high potency and selectivity for its primary target, CN1, a thorough investigation using broad panel screening, cellular assays, and potentially proteomic methods is essential for a complete understanding of its pharmacological profile. The comparison with a non-selective inhibitor like Bestatin clearly highlights the superior specificity of this compound, making it a promising candidate for further therapeutic development. Researchers should employ the detailed experimental protocols outlined in this guide to rigorously assess the specificity of this compound and other novel inhibitors.
References
- 1. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Alternative Inhibitors of Carnosinase 1 (CN1)
For Researchers, Scientists, and Drug Development Professionals
Carnosinase 1 (CN1), a metalloprotease primarily found in serum and the brain, plays a critical role in the hydrolysis of histidine-containing dipeptides such as carnosine and homocarnosine.[1][2][3] Elevated CN1 activity is associated with several pathological conditions, including diabetic nephropathy and neurological disorders, making it a compelling therapeutic target.[1][2] This guide provides a comprehensive comparison of alternative inhibitors for CN1, supported by experimental data and detailed methodologies, to aid in the research and development of novel therapeutic agents.
Performance Comparison of Carnosinase 1 Inhibitors
The landscape of CN1 inhibitors is diverse, ranging from substrate analogs to small molecules discovered through high-throughput screening. The following tables summarize the quantitative data for various classes of inhibitors, providing a clear comparison of their potency and characteristics.
| Inhibitor Class | Example Inhibitor | Type of Inhibition | Ki (nM) | IC50 (nM) | Selectivity | Key Findings |
| Small Molecule | Carnostatine (SAN9812) | Competitive | 11 | 18 | Selective for CN1 | Potent and selective inhibitor with demonstrated in vivo activity in increasing plasma carnosine levels when co-administered with carnosine.[4][5][6] |
| Peptide Analog | Bestatin | Competitive | - | - | Non-selective | Known inhibitor of aminopeptidases, but its activity against CN1 is not selective and it shows a preference for Carnosinase 2 (CN2).[1][7] |
| Carnosine Analogs | Carnosinol | Substrate Analog | - | - | CN1 Resistant | A reduced derivative of L-carnosine that is resistant to hydrolysis by CN1.[8] |
| D-Carnosine | Substrate Analog | - | - | CN1 Resistant | The D-enantiomer of carnosine is resistant to CN1 hydrolysis. | |
| Allosteric Modulators | Reduced Glutathione (GSH) | Allosteric | - | - | - | Lowers CN1 efficiency in a dose-dependent manner.[9][10][11][12] |
| N-Acetylcysteine (NAC) | Allosteric | - | - | - | Dose-dependently reduces CN1 activity.[9][10][11][12] | |
| Cysteine | Allosteric | - | - | - | Dose-dependently inhibits CN1 efficiency.[9][10][11][12] | |
| Competitive Substrates | Anserine | Competitive | - | - | - | Competes with carnosine for CN1 active site, thereby inhibiting carnosine degradation.[9] |
| Homocarnosine | Competitive | - | - | - | A natural substrate that can act as a competitive inhibitor of carnosine hydrolysis.[9] |
Table 1: Quantitative Comparison of Carnosinase 1 Inhibitors
| Inhibitor | CN1 Efficiency (µmol/mg/h/mM) | Condition |
| Control (rCN1) | 5.2 ± 0.2 | - |
| Cysteine | 1.6 ± 0.2 | Addition of 1 mM cysteine |
| N-Acetylcysteine | 2.0 ± 0.3 | Addition of 1 mM N-acetylcysteine |
| Reduced Glutathione (GSH) | 3.2 ± 0.4 | Addition of 1 mM GSH |
Table 2: Effect of Thiol-Containing Compounds on Recombinant CN1 (rCN1) Efficiency.[9][10][11][12]
Experimental Protocols
Accurate evaluation of CN1 inhibitors requires robust and reliable experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Carnosinase 1 Activity Assay (Fluorometric Method)
This method is based on the quantification of L-histidine released from the enzymatic hydrolysis of carnosine. The liberated histidine is detected by its reaction with o-phthaldialdehyde (OPA), which forms a fluorescent product.[8]
Materials:
-
Recombinant human CN1 or serum samples
-
L-carnosine solution (substrate)
-
o-phthaldialdehyde (OPA) reagent
-
Phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA) solution
-
L-histidine standards
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the enzyme source (recombinant CN1 or serum) in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the L-carnosine substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Take an aliquot of the supernatant and add the OPA reagent.
-
Incubate at room temperature to allow for the fluorescent product to form.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 455 nm.
-
Quantify the amount of L-histidine released by comparing the fluorescence to a standard curve prepared with known concentrations of L-histidine.
Carnosinase 1 Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce CN1 activity by 50%.
Materials:
-
Same as the CN1 Activity Assay
-
Test inhibitor at various concentrations
Procedure:
-
Prepare a series of reaction mixtures, each containing the enzyme, buffer, and a different concentration of the test inhibitor.
-
Pre-incubate the mixtures at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-carnosine substrate.
-
Follow the remaining steps of the CN1 Activity Assay (steps 4-10) to measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
High-Performance Liquid Chromatography (HPLC) Method for Carnosinase Activity
This method quantifies the product of carnosine hydrolysis, histidine, or the remaining substrate, carnosine, using HPLC.[13][14][15][16]
Materials:
-
Enzyme reaction components (as above)
-
HPLC system with a suitable column (e.g., Primesep 100 mixed-mode column)[16]
-
Mobile phase (e.g., water, acetonitrile, and trifluoroacetic acid)[16]
-
UV detector
Procedure:
-
Perform the enzymatic reaction as described in the CN1 Activity Assay (steps 1-5).
-
After stopping the reaction, filter the samples.
-
Inject a defined volume of the sample into the HPLC system.
-
Separate the components using the specified column and mobile phase conditions.
-
Detect the analytes (carnosine and/or histidine) using a UV detector at a specific wavelength (e.g., 215 nm).[16]
-
Quantify the concentration of the analyte by comparing the peak area to a standard curve.
Signaling Pathways and Experimental Workflows
Understanding the biological context of CN1 is crucial for inhibitor development. The following diagrams illustrate key signaling pathways involving CN1 and a typical workflow for inhibitor screening.
Caption: Role of Carnosinase 1 in metabolism and disease.
References
- 1. State of the Art in the Development of Human Serum Carnosinase Inhibitors [mdpi.com]
- 2. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorometric assay of human serum carnosinase activity in normal children, adults and patients with myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Microfluidic/HPLC combination to study carnosine protective activity on challenged human microglia: Focus on oxidative stress and energy metabolism [frontiersin.org]
- 16. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column | SIELC Technologies [sielc.com]
Validating the Inhibitory Effect of Carnostatine Hydrochloride In Vivo: A Comparative Guide
For researchers and drug development professionals investigating therapeutic strategies involving the modulation of carnosine levels, Carnostatine (B1192597) hydrochloride (also known as SAN9812) has emerged as a potent and selective inhibitor of carnosinase 1 (CN1), the primary enzyme responsible for carnosine degradation. This guide provides an objective comparison of Carnostatine hydrochloride's in vivo performance with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and evaluation of future studies.
Executive Summary
This compound effectively inhibits CN1 in vivo, leading to a significant and sustained increase in circulating and tissue carnosine levels. Its high selectivity for CN1 makes it a valuable research tool and a potential therapeutic agent, particularly in conditions like diabetic nephropathy where elevated carnosine levels are thought to be protective. While other compounds like Bestatin exhibit higher in vitro potency, their in vivo efficacy in elevating carnosine and their selectivity for CN1 require further investigation. Natural dipeptides such as anserine (B1665513) and balenine, while more resistant to CN1 hydrolysis than carnosine, act as substrates rather than true inhibitors and thus represent a different modulatory strategy.
Data Presentation: Quantitative Comparison of CN1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Type | In Vitro Potency (Ki) | In Vivo Efficacy | Selectivity |
| Carnostatine HCl (SAN9812) | Competitive Inhibitor | 11 nM (human recombinant CN1)[1] | 30 mg/kg s.c. administration leads to sustained reduction in circulating CN1 activity and up to a 100-fold increase in plasma and kidney carnosine levels in hCN1 transgenic mice.[1][2] | Highly selective for CN1. |
| Bestatin | Competitive Inhibitor | 0.5 nM (human tissue carnosinase)[3] | In vivo antitumor activity demonstrated at 2 and 20 mg/kg daily i.p. administration in a xenograft mouse model.[4] Data on in vivo carnosine level modulation is limited. | Inhibits both CN1 and CN2; selectivity for CN1 is debated.[5][6] |
| Anserine | Substrate | N/A (Substrate, not inhibitor) | More resistant to CN1 hydrolysis than carnosine.[7] Ingestion of combined anserine and carnosine increases plasma anserine bioavailability.[7] | N/A |
| Balenine | Substrate | N/A (Substrate, not inhibitor) | Shows significantly lower susceptibility to CN1 hydrolysis and higher bioavailability after ingestion compared to carnosine and anserine.[8][9] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in this guide.
In Vivo Evaluation of this compound in hCN1 Transgenic Mice
This protocol is based on the study by Qiu et al. (2018).[1][2][10]
1. Animal Model:
-
Human CN1 (hCN1) transgenic mice, which overexpress human carnosinase 1. Wild-type littermates serve as controls.
2. Drug Administration:
-
This compound (SAN9812) is administered via subcutaneous (s.c.) injection at a dosage of 30 mg/kg.
-
For studies evaluating the effect on carnosine levels, carnosine is co-administered, typically as a subcutaneous bolus.
3. Sample Collection:
-
Blood samples are collected at various time points (e.g., 4 and 8 hours) post-injection to measure plasma carnosine and CN1 activity.
-
Tissues, such as the kidney, are harvested at the end of the study (e.g., 8 hours post-injection) for analysis of tissue carnosine levels.
4. Analytical Methods:
-
CN1 Activity Assay: A fluorometric assay is used to measure CN1 activity in serum.
-
Carnosine Quantification: High-performance liquid chromatography (HPLC) is employed to determine carnosine concentrations in plasma and tissue homogenates.
In Vivo Antitumor Activity of Bestatin
This protocol is based on the study by Noma et al. (1995) investigating Bestatin's effect on choriocarcinoma, not directly on carnosine levels.[4]
1. Animal Model:
-
Nude mice xenografted with a human choriocarcinoma cell line (e.g., NaUCC-4).
2. Drug Administration:
-
Bestatin is administered daily via intraperitoneal (i.p.) injection at doses of 2 and 20 mg/kg for a specified period (e.g., 4 weeks).
3. Efficacy Endpoint:
-
Tumor growth is monitored and measured regularly to assess the inhibitory effect of the treatment.
Mandatory Visualization
Signaling Pathway of this compound Action
The primary mechanism of this compound is the direct inhibition of CN1, which prevents the degradation of carnosine. The resulting increase in carnosine levels, particularly in the context of diabetic nephropathy, is associated with several protective downstream effects.
Caption: Mechanism of Carnostatine HCl and downstream effects of increased carnosine.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the in vivo inhibitory effect of a CN1 inhibitor like this compound.
Caption: Workflow for in vivo validation of CN1 inhibitors.
References
- 1. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Head-to-Head Comparison of Carnosinase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of prominent carnosinase inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data. The focus is on two key inhibitors: bestatin (B1682670) and carnostatine (B1192597) (SAN9812), with an emphasis on their differential effects on the two main carnosinase isoforms, CN1 (serum carnosinase) and CN2 (cytosolic non-specific dipeptidase).
Executive Summary
Carnosine, a dipeptide with significant antioxidant and anti-glycation properties, is rapidly degraded by carnosinases, limiting its therapeutic potential. Inhibition of these enzymes, particularly the serum isoform CN1, is a promising strategy to enhance the systemic bioavailability of carnosine. This guide details the inhibitory potency and selectivity of bestatin and carnostatine, providing a foundation for informed decisions in research and development. Carnostatine emerges as a potent and selective inhibitor of CN1, while bestatin demonstrates strong inhibition of CN2 with debated efficacy against CN1.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for bestatin and carnostatine against human carnosinase isoforms. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Enzyme | Ki | IC50 | Inhibition Type | Source |
| Bestatin | Human Tissue Carnosinase (likely CN2) | 0.5 nM | - | Competitive | [1][2] |
| Carnostatine (SAN9812) | Human Recombinant CN1 | 11 nM | 18 nM (at 200 µM carnosine) | Competitive | [3][4] |
| Carnostatine (SAN9812) | Human Serum CN1 | - | 340 nM (at 880 µM carnosine) | - | [4] |
| Carnostatine (SAN9812) | CN1 in serum from hCN1 transgenic mice | - | 650 nM (at 880 µM carnosine) | - | [4] |
Note: The inhibitory effect of bestatin on human CN1 is a subject of debate in the scientific literature.[5][6][7]
Experimental Protocols
Determination of Carnosinase Activity via HPLC
This protocol outlines a robust method for measuring carnosinase activity by quantifying the substrate (carnosine) depletion and product (histidine) formation using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Human serum or recombinant human carnosinase (CN1 or CN2)
-
L-Carnosine (substrate)
-
L-Histidine (standard)
-
Bestatin or Carnostatine (inhibitors)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or a suitable organic solvent (e.g., ethanol, acetonitrile) for protein precipitation
-
HPLC system with a C18 column and UV detector
-
Mobile phase: A suitable buffer system for separating carnosine and histidine (e.g., aqueous buffer with an ion-pairing agent or an organic modifier).
2. Enzyme Reaction:
-
Prepare stock solutions of L-carnosine, L-histidine, and the carnosinase inhibitor in an appropriate buffer.
-
Pre-warm all solutions to 37°C.
-
In a microcentrifuge tube, combine the appropriate buffer, the carnosinase inhibitor at the desired concentration, and the enzyme solution. Pre-incubate for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the L-carnosine substrate. The final reaction volume and concentrations should be optimized for the specific enzyme and experimental goals.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold TCA or organic solvent to precipitate the proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
3. HPLC Analysis:
-
Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength for detecting histidine and carnosine (e.g., 210 nm).
-
Equilibrate the column with the mobile phase.
-
Inject a defined volume of the supernatant from the enzyme reaction.
-
Run the HPLC method to separate carnosine and histidine.
-
Quantify the peak areas corresponding to carnosine and histidine.
4. Data Analysis:
-
Generate a standard curve for L-histidine to determine the concentration of the product formed.
-
Calculate the carnosinase activity based on the amount of histidine produced or carnosine consumed per unit of time.
-
For inhibitor studies, calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by carnosinase activity and a typical experimental workflow for evaluating carnosinase inhibitors.
Caption: Inhibition of CN1 increases systemic carnosine levels, enhancing its protective effects.
Caption: Workflow for determining the potency of carnosinase inhibitors.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PMC [pmc.ncbi.nlm.nih.gov]
Carnostatine Hydrochloride: A Potent and Selective Inhibitor of Carnosinase 1 (CN1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carnostatine (B1192597) hydrochloride's inhibitory specificity for carnosinase 1 (CN1) over carnosinase 2 (CN2). Carnostatine (also known as SAN9812) has emerged as a powerful tool in the study of carnosine metabolism and its therapeutic potential, primarily due to its potent and highly selective inhibition of CN1.[1][2][3] This guide synthesizes available experimental data to offer a clear comparison with other known carnosinase inhibitors.
Executive Summary
Carnostatine hydrochloride is a potent and competitive inhibitor of human carnosinase 1 (CN1), with a reported Ki of 11 nM and an IC50 of 18 nM .[1][4] While it is described as "highly selective" for CN1, quantitative experimental data on its inhibitory activity against carnosinase 2 (CN2) is not currently available in the reviewed scientific literature.[5] This high selectivity is a key advantage for researchers investigating the specific roles of CN1. As a comparison, the non-selective inhibitor Bestatin (B1682670) shows potent inhibition of CN2, but its activity against CN1 is a subject of conflicting reports.
Quantitative Inhibitor Comparison
The following table summarizes the available quantitative data for this compound and the alternative inhibitor, Bestatin, against human carnosinase 1 (CN1) and carnosinase 2 (CN2).
| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Notes |
| This compound (SAN9812) | Human CN1 | 11 nM [1][4] | 18 nM (at 200 µM carnosine)[4] | Competitive inhibitor.[1] |
| Human CN2 | Data not available | Data not available | Described as "highly selective" for CN1, implying significantly weaker or no inhibition of CN2.[1][5] | |
| Bestatin | Human CN1 | Data not consistently reported | IC50p values reported between 8 µM and 150 µM in U937 cells (inhibition of proliferation).[6] | Described as a competitive inhibitor, though some studies report conflicting results regarding its efficacy.[7][8] |
| Human CN2 (tissue carnosinase) | 0.5 nM [9] | Data not available | Potent competitive inhibitor.[9] |
Signaling Pathways and Experimental Workflow
To understand the context of Carnostatine's action, it is important to visualize the carnosine metabolic pathway and the experimental workflow for assessing inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnostatine Hydrochloride: A Comparative Analysis of Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Carnostatine (B1192597) hydrochloride (also known as SAN9812) with other proteases, supported by available experimental data. Carnostatine hydrochloride is a potent and highly selective inhibitor of Carnosinase 1 (CN1), a dipeptidase that plays a significant role in the degradation of carnosine and related histidine-containing dipeptides.[1][2][3] Understanding its selectivity is crucial for its application as a research tool and its potential therapeutic development.
Executive Summary of Selectivity
This compound demonstrates exceptional selectivity for Carnosinase 1. Experimental data from a comprehensive screening study reveals that this compound exhibits negligible inhibitory activity against a broad panel of other proteases and enzymes even at high concentrations. This high degree of selectivity minimizes the potential for off-target effects, making it a precise tool for studying the physiological roles of CN1.
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound against Carnosinase 1 and its lack of activity against a panel of other enzymes.
| Target Enzyme | Inhibitor | Concentration | % Inhibition | Ki |
| Carnosinase 1 (human recombinant) | This compound | - | - | 11 nM |
| Panel of 33 other enzymes (including proteases) | This compound | 10 µM | Not significant | - |
Data sourced from Qiu J, et al. Amino Acids. 2019.[1]
The screening panel mentioned in the primary literature included a diverse set of 33 receptors, channels, transporters, and enzymes. While the specific list of all 33 targets is not publicly available in the primary publication or its supplementary materials, the study confirms that at a concentration of 10 µM, this compound showed no significant activity against any of these other targets, underscoring its high selectivity for CN1.
Signaling Pathways and Experimental Workflow
To understand the context of Carnostatine's action and the methods used to determine its specificity, the following diagrams illustrate the carnosine degradation pathway and a typical experimental workflow for assessing protease inhibition.
Experimental Protocols
The determination of protease inhibition and cross-reactivity typically involves in vitro enzymatic assays. Below is a detailed methodology generalized from standard protocols for assessing the inhibitory activity of a compound like this compound.
Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against a specific protease.
Materials:
-
Purified recombinant protease (e.g., Carnosinase 1)
-
Specific fluorogenic or chromogenic substrate for the protease
-
This compound
-
Assay buffer (specific to the protease, e.g., Tris-HCl, HEPES)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of kinetic fluorescence or absorbance measurements
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Prepare the protease solution to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a concentration appropriate for the assay (typically at or near the Michaelis constant, Km, for IC50 determination).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted this compound solutions to the test wells. For control wells, add the same volume of vehicle (assay buffer with the same final DMSO concentration). Include wells for a "no enzyme" control (substrate only) and a "no inhibitor" control (enzyme and substrate).
-
Add the protease solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and begin kinetic measurements. Record the fluorescence or absorbance at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve (signal vs. time).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the substrate concentration and Km are known.
-
By following this protocol for a panel of different proteases, the cross-reactivity profile of this compound can be thoroughly evaluated. The available data strongly indicates that such testing will reveal high selectivity for Carnosinase 1.
References
- 1. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association Between Serum Carnosinase Concentration and Activity and Renal Function Impairment in a Type-2 Diabetes Cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Carnosine Quantification Following Carnostatine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of carnosine in biological matrices, a critical step in evaluating the efficacy of Carnostatine (SAN9812). As Carnostatine is a potent and selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for carnosine degradation, its administration is expected to increase endogenous carnosine levels.[1][2] Validated analytical methods are therefore essential to substantiate this mechanism of action and to support pharmacokinetic and pharmacodynamic studies.
This document outlines detailed experimental protocols for method validation, presents comparative performance data for different HPLC approaches, and includes workflow and pathway diagrams to aid in experimental design and data interpretation.
The Critical Role of HPLC Validation in Carnostatine Research
Carnostatine holds therapeutic promise by preventing the enzymatic breakdown of carnosine, a dipeptide with demonstrated protective effects in various disease models.[2][3] Consequently, the primary endpoint in many preclinical and clinical studies involving Carnostatine is the measurement of carnosine concentrations in plasma, serum, or tissue homogenates. HPLC coupled with ultraviolet (UV) detection is a widely accessible and reliable technique for this purpose. However, the inherent polarity of carnosine can present analytical challenges, making the choice of HPLC method and its rigorous validation paramount.[4]
Method validation ensures that the chosen analytical procedure is accurate, precise, specific, and reproducible for its intended purpose. This is particularly crucial in a drug treatment context to ensure that observed changes in carnosine levels are a direct result of the therapeutic intervention and not analytical variability or interference from the drug or its metabolites.
Comparison of HPLC Methods for Carnosine Analysis
The selection of an appropriate HPLC method for carnosine quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of commonly employed HPLC stationary phases for carnosine analysis.
| Stationary Phase | Principle | Advantages | Disadvantages | Typical Mobile Phase |
| Reversed-Phase C18 | Hydrophobic interaction | Ubiquitous, good for separating non-polar compounds. | Poor retention of polar analytes like carnosine, often requiring ion-pairing agents which can be harsh on the column and are not MS-friendly. | Acetonitrile (B52724)/Methanol and water with buffers (e.g., phosphate) and potentially ion-pairing reagents. |
| Amino (NH2) | Normal-phase or HILIC | Good retention of polar compounds like carnosine without derivatization. | Can be less robust than C18 columns; susceptible to Schiff base formation with certain aldehydes and ketones. | Acetonitrile and aqueous buffers (e.g., phosphate (B84403) buffer).[5] |
| Ion-Exchange | Electrostatic interaction | Highly selective for charged molecules like carnosine. | Sensitive to mobile phase pH and ionic strength; can have longer equilibration times. | Aqueous buffers with varying salt concentrations and pH. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention of very polar compounds; compatible with mass spectrometry. | Requires careful control of mobile phase water content; can have longer equilibration times than reversed-phase. | High organic content (typically acetonitrile) with a small amount of aqueous buffer. |
Recommendation: For routine analysis of carnosine in biological fluids following Carnostatine treatment, an Amino (NH2) or HILIC column is often the most suitable choice, offering a good balance of retention, selectivity, and compatibility with standard HPLC-UV systems. While LC-MS/MS provides superior sensitivity and specificity, HPLC-UV remains a cost-effective and reliable alternative for many research applications.[3]
Experimental Protocols for HPLC Method Validation
The following protocols are based on International Council for Harmonisation (ICH) guidelines and are designed to validate an HPLC method for the quantification of carnosine in a biological matrix (e.g., plasma).
Sample Preparation
A robust and reproducible sample preparation method is crucial to remove interfering substances, such as proteins, and to extract carnosine efficiently.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions (Example using an NH2 column)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (e.g., 20 mM, pH 6.0) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters and Acceptance Criteria
The following parameters should be assessed to ensure the method is fit for purpose.
| Parameter | Methodology | Acceptance Criteria |
| Specificity/ Selectivity | Analyze blank matrix, matrix spiked with carnosine, and matrix spiked with carnosine and Carnostatine. | No interfering peaks at the retention time of carnosine in the blank matrix. The peak for carnosine should be well-resolved from any peaks from Carnostatine. |
| Linearity and Range | Prepare a series of at least five calibration standards of carnosine in the blank matrix. Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze quality control (QC) samples at three concentration levels (low, medium, and high) against a calibration curve. | The mean recovery should be within 85-115% of the nominal concentration. |
| Precision (Repeatability and Intermediate Precision) | Repeatability (Intra-day): Analyze QC samples at three concentrations in replicate (n=6) on the same day. Intermediate Precision (Inter-day): Analyze QC samples at three concentrations on three different days. | The relative standard deviation (RSD) should be ≤ 15%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration of carnosine that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration of carnosine that can be quantified with acceptable precision and accuracy (RSD ≤ 20%). |
| Stability | Assess the stability of carnosine in the matrix under various conditions: - Freeze-thaw stability: After three freeze-thaw cycles. - Short-term stability: At room temperature for 24 hours. - Long-term stability: At -80°C for one month. - Post-preparative stability: In the autosampler for 24 hours. | The mean concentration should be within ±15% of the initial concentration. |
Data Presentation: A Hypothetical Validation Summary
The following tables present hypothetical data from a validation study of an HPLC-UV method using an NH2 column for carnosine quantification in human plasma.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.3 |
| 25.0 | 378.9 |
| 50.0 | 755.1 |
| 100.0 | 1502.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day (n=6) | Inter-day (n=3 days) | ||
| Mean Measured Conc. (µg/mL) | RSD (%) | Mean Measured Conc. (µg/mL) | RSD (%) | ||
| Low | 2.5 | 2.4 | 4.8 | 2.6 | 6.2 |
| Medium | 40.0 | 41.2 | 3.1 | 39.5 | 4.5 |
| High | 80.0 | 82.1 | 2.5 | 81.3 | 3.8 |
Table 3: Stability
| Stability Condition | Mean Concentration Change (%) |
| Freeze-thaw (3 cycles) | -5.2 |
| Short-term (24h, RT) | -3.8 |
| Long-term (1 month, -80°C) | -7.1 |
| Post-preparative (24h, autosampler) | -2.5 |
Visualizing the Workflow and Scientific Rationale
Diagram 1: The Impact of Carnostatine on Carnosine Metabolism
Caption: Carnostatine inhibits Carnosinase 1, preventing carnosine degradation.
Diagram 2: HPLC Validation Workflow
Caption: A typical workflow for validating an HPLC method for carnosine analysis.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Carnostatine Hydrochloride vs. Beta-Alanine Supplementation
An Objective Analysis of Two Distinct Strategies for Modulating Carnosine Levels
For researchers and drug development professionals exploring avenues to enhance intramuscular carnosine concentrations, two compounds present fundamentally different yet potentially complementary approaches: Carnostatine (B1192597) hydrochloride and beta-alanine (B559535). While beta-alanine supplementation has been extensively studied for its role in athletic performance and muscle physiology, Carnostatine hydrochloride, a potent carnosinase-1 inhibitor, offers a novel mechanistic pathway. This guide provides a detailed comparison of their performance, mechanisms of action, and the experimental data supporting their use, with a focus on providing actionable information for a scientific audience.
Executive Summary
Beta-alanine is the rate-limiting precursor to carnosine synthesis, and its supplementation has been consistently shown to increase muscle carnosine content, leading to improvements in high-intensity exercise performance.[1] this compound, on the other hand, inhibits the enzyme responsible for carnosine degradation, carnosinase-1 (CN1), thereby increasing the bioavailability of circulating carnosine.[2][3] While the therapeutic potential of Carnostatine is being explored, particularly in diabetic nephropathy, its direct impact on muscle carnosine levels and exercise performance in healthy individuals remains an area for future investigation. This guide will delve into the knowns and unknowns of each compound to inform further research and development.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and beta-alanine lies in their approach to increasing carnosine levels. Beta-alanine acts as a building block, while Carnostatine acts as a shield.
Beta-Alanine: Fueling the Carnosine Engine
Supplementation with beta-alanine directly increases the availability of this key precursor for the synthesis of carnosine within the muscle cells.[1] This process is catalyzed by the enzyme carnosine synthase.
This compound: Protecting the Carnosine Pool
This compound is a potent and selective inhibitor of carnosinase-1 (CN1), the enzyme that hydrolyzes carnosine into its constituent amino acids, beta-alanine and L-histidine, primarily in the blood serum.[2][3] By inhibiting CN1, Carnostatine prevents the degradation of circulating carnosine, thereby increasing its plasma concentration and potentially its uptake by tissues like the kidneys and, theoretically, muscle.
Quantitative Data Comparison
Direct comparative studies on performance metrics are lacking. However, we can compare their effects on carnosine levels based on available data.
| Parameter | Beta-Alanine Supplementation | This compound (SAN9812) |
| Primary Mechanism | Increases synthesis of carnosine | Inhibits degradation of carnosine |
| Effect on Muscle Carnosine | Increases of 42-66% with 3.2-6.4 g/day for 4 weeks.[4] | Data not available in healthy, exercising humans. |
| Effect on Plasma Carnosine | Minimal, as it's a precursor for intracellular synthesis. | When co-administered with carnosine, can increase plasma carnosine levels up to 100-fold in mice.[2][3][5] |
| Effect on Exercise Performance | Improves high-intensity exercise performance, particularly in activities lasting 0.5-10 minutes.[4] | Not yet studied in the context of exercise performance. |
| Typical Dosage (Research) | 3.2 - 6.4 g/day , divided into smaller doses.[4][6] | In preclinical studies, 30 mg/kg (subcutaneous) was used in mice.[3][5] |
| Known Side Effects | Paresthesia (tingling sensation) at high single doses. | Potential for neurological symptoms with long-term, systemic carnosinase inhibition is a theoretical concern. |
Experimental Protocols
For researchers designing studies to evaluate these compounds, the following experimental protocols are commonly employed.
Assessing Muscle Carnosine Levels
A crucial outcome measure for both interventions is the concentration of carnosine in skeletal muscle.
1. Muscle Biopsy with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Procedure: A small sample of muscle tissue is obtained from the vastus lateralis muscle under local anesthesia.
-
Analysis: The tissue is homogenized, and the carnosine content is quantified using HPLC or LC-MS/MS. This is considered the gold standard for accuracy.[7][8][9]
2. Proton Magnetic Resonance Spectroscopy (1H-MRS):
-
Procedure: A non-invasive imaging technique that measures the concentration of metabolites, including carnosine, in the muscle.[7][9][10]
-
Advantages: Non-invasive, allowing for repeated measurements without discomfort.
-
Limitations: Requires specialized equipment and expertise; may have lower precision than the biopsy method.[9][10]
Evaluating Exercise Performance
To assess the ergogenic potential of these compounds, high-intensity exercise protocols are utilized.
1. Wingate Anaerobic Test (WAnT):
-
Protocol: A 30-second all-out cycling sprint against a resistance based on body weight.
-
Metrics: Peak power, mean power, and fatigue index are measured to assess anaerobic capacity and power.[11][12]
2. Cycling Capacity Test at 110% of Maximal Power Output (CCT110%):
-
Protocol: Participants cycle at a workload corresponding to 110% of their predetermined maximal power output until exhaustion.[11]
-
Metric: Time to exhaustion is the primary outcome measure.
3. Repeated Sprint Tests (e.g., Léger 20m Shuttle Run Test):
-
Protocol: Involves a series of maximal effort sprints interspersed with short recovery periods. The Léger test requires participants to run between two lines 20 meters apart, in time with recorded beeps.[13]
-
Metrics: Total distance covered, number of sprints completed, or maintenance of power output across sprints.
Assessing Antioxidant Capacity
Given carnosine's antioxidant properties, it is pertinent to measure changes in the antioxidant capacity of muscle tissue.
1. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This assay measures the ability of antioxidants in a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]
-
Procedure: A muscle homogenate is mixed with a FRAP reagent, and the resulting color change is measured spectrophotometrically.
-
Note: While commonly used, it is recommended to employ multiple assays to get a comprehensive picture of antioxidant status.[14]
Future Directions and Considerations for Researchers
The stark contrast in the available literature for beta-alanine and this compound presents a clear roadmap for future research.
-
For this compound: The immediate research need is to investigate its effects on muscle carnosine levels in healthy, exercising individuals. Preclinical studies in animal models of exercise would be a logical first step, followed by carefully designed human trials. The safety profile of chronic carnosinase-1 inhibition in a non-disease population also needs to be thoroughly evaluated.
-
For Beta-Alanine: While its efficacy is well-established, research continues to explore optimal dosing strategies, its effects in elite athlete populations, and its potential synergistic effects with other supplements.[15]
-
Comparative Studies: Once the foundational data for Carnostatine's effect on muscle carnosine is established, direct comparative studies against beta-alanine would be of immense value. Such studies could also explore the potential for synergistic effects when both compounds are co-administered.
References
- 1. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.humankinetics.com [journals.humankinetics.com]
- 5. d-nb.info [d-nb.info]
- 6. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of different modalities for measuring in vivo carnosine levels [ouci.dntb.gov.ua]
- 9. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Top Fitness Testing Protocols for Peak Performance in 2025 | Cartwright Fitness [cartwrightfitness.co.uk]
- 13. humankinetics.me [humankinetics.me]
- 14. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
Safety Operating Guide
Navigating the Safe Disposal of Carnostatine Hydrochloride: A Procedural Guide
Carnostatine hydrochloride is a potent and selective carnosinase 1 (CN1) inhibitor.[1][2] Due to its biological activity and the limited availability of detailed safety and environmental impact data, it should be handled with care throughout its lifecycle, from receipt to disposal.
Summary of Key Safety and Handling Information
To ensure safe handling and inform disposal decisions, the following table summarizes essential information about this compound.
| Characteristic | Information | Source |
| Storage | Sealed storage, away from moisture and light. Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |
| Handling | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Ensure adequate ventilation and use local exhaust ventilation to prevent dust dispersion. Wash hands thoroughly after handling. | [4] |
| Personal Protective Equipment (PPE) | Dust mask, protective gloves, safety glasses, face-shield, and a protective suit are recommended. | [4] |
| First Aid Measures | If inhaled, move to fresh air. In case of skin contact, rinse well with water after removing contaminated clothing. For eye contact, rinse with plenty of water. If swallowed, rinse mouth. Seek medical attention if you feel unwell or if irritation persists. | [4] |
| Fire Fighting | Use dry powder, foam, water spray, or carbon dioxide as extinguishing media. | [4] |
| Spill Response | Wear suitable protective equipment. Prevent the product from entering drains. Pick up and arrange disposal without creating dust. | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound should always be carried out in accordance with your institution's specific protocols and local, state, and federal regulations. The following is a general workflow for the disposal of research-grade chemical waste:
-
Consult Institutional and Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Adherence to local and national regulations is mandatory.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty containers, contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, properly labeled hazardous waste container. The container should be clearly marked with the chemical name and any associated hazards.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
References
Essential Safety and Logistics for Handling Carnostatine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Carnostatine hydrochloride, a potent and selective carnosinase 1 (CN1) inhibitor. The following procedural guidance is designed to build a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to appropriate personal protective equipment protocols is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution of large quantities.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat or Protective Suit | A standard lab coat is required for low-volume handling. A protective suit may be necessary for large-scale operations or in case of a significant spill to prevent skin contact.[1] |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask or a NIOSH-approved respirator when handling the powder form to avoid inhalation, especially in areas without dedicated local exhaust ventilation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eye wash station are readily accessible.[1]
-
Engineering Controls : Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a containment enclosure with local exhaust ventilation to prevent the dispersion of dust.[1]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before opening the container.
-
Weighing and Transfer : Carefully weigh and transfer the powder, minimizing the creation of dust. Use appropriate tools (e.g., spatulas) and handle containers with care.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing. For stock solutions, it is soluble in water (≥ 200 mg/mL) and DMSO (250 mg/mL).[2]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work surface to prevent cross-contamination.
-
Storage : Store this compound in a tightly sealed container, protected from moisture and light. Recommended storage for the powder is at -80°C for up to 2 years or -20°C for up to 1 year.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and any unused material, in a designated and clearly labeled hazardous waste container.
-
Spill Management : In the event of a spill, wear appropriate PPE and prevent the spread of the powder.[1] Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in the hazardous waste container. For liquid spills, absorb with an inert material before placing in the waste container.
-
Container Disposal : Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional and local regulations.
-
Final Disposal : All chemical waste must be disposed of through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
